8-Bromo-6-methyltetrazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
8-bromo-6-methyltetrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-4-2-5(7)6-8-9-10-11(6)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTGCICJLNOAAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NN=N2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine
Physicochemical Profiling & Synthetic Utility of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine
Executive Summary
8-Bromo-6-methyltetrazolo[1,5-a]pyridine (CAS: 1820712-78-4) is a fused bicyclic heterocycle that serves as a high-value scaffold in medicinal chemistry and materials science.[1] Its significance lies in its valence tautomerism —a dynamic equilibrium between the stable fused tetrazole form and the reactive 2-azidopyridine isomer. This "chameleon-like" nature allows it to function as both a stable building block for palladium-catalyzed cross-couplings (via the C8-bromide) and a masked azide precursor for click chemistry applications. This guide details its physicochemical profile, synthetic accessibility, and handling protocols for drug discovery workflows.
Molecular Architecture & Electronic State
Structural Identity
The molecule features a pyridine ring fused to a tetrazole ring across the [1,2] bond. The substituents are strategically positioned:
-
Position 8 (Bromo): Provides a handle for orthogonal functionalization (e.g., Suzuki-Miyaura, Sonogashira).
-
Position 6 (Methyl): Modulates lipophilicity and sterically influences the azide-tetrazole equilibrium.
The Azide-Tetrazole Equilibrium
The defining physicochemical characteristic of this scaffold is the equilibrium between 8-bromo-6-methyltetrazolo[1,5-a]pyridine (1) and 2-azido-3-bromo-5-methylpyridine (2) .
-
Solid State: Exists almost exclusively as the Tetrazole (1) form (stabilized by aromaticity).
-
Solution Phase:
-
Polar Solvents (DMSO-d6): Equilibrium strongly favors the Tetrazole .
-
Non-Polar Solvents (CDCl3): Detectable amounts of the Azide form may appear.
-
Elevated Temperature (>100°C): Entropically drives the ring opening to the Azide , enabling cycloaddition reactions.
-
Figure 1: Valence tautomerism governing the reactivity and stability of the scaffold.
Physicochemical Specifications
| Property | Value / Description | Context |
| CAS Number | 1820712-78-4 | Unique Identifier |
| Molecular Formula | C₆H₅BrN₄ | |
| Molecular Weight | 213.04 g/mol | |
| Physical State | White Solid | Precipitates from aqueous ethanol |
| Solubility | DMSO, DMF (High); CHCl₃, DCM (Moderate); Water (Low) | |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity suitable for CNS/peripheral targets |
| TPSA | ~40-50 Ų | Favorable for membrane permeability |
| pKa | ~1-2 (Conjugate acid) | Weakly basic bridgehead nitrogen |
| Stability | Stable at RT; Decomposes >120°C | Avoid shock/friction (Azide potential) |
Synthetic Accessibility & Purification[5]
Protocol Source: Adapted from standard methodologies for tetrazolo[1,5-a]pyridines (Laha et al., 2008; Supplementary Materials 1.6).
Synthesis Protocol
Reaction: Nucleophilic aromatic substitution (SNAr) followed by cyclization. Precursor: 3-bromo-2-chloro-5-methylpyridine.
Step-by-Step Methodology:
-
Charge: In a 100 mL pressure tube, combine:
-
3-bromo-2-chloro-5-methylpyridine (25.0 mmol, 1.0 equiv)
-
Sodium Azide (NaN₃) (50.0 mmol, 2.0 equiv)
-
Ethanol (10 mL)
-
Water (30 mL)
-
Concentrated HCl (4.0 mL) – Acid catalysis assists cyclization.
-
-
Incubate: Seal the tube tightly and heat to 120°C for 24 hours .
-
Note: The high temperature ensures complete conversion and cyclization to the thermodynamically stable tetrazole.
-
-
Work-up: Cool the reaction mixture to 0°C (ice bath).
-
Isolation: A white precipitate will form.[2][3] Filter the solid under vacuum.[3]
-
Purification: Wash the filter cake with cold water to remove salts and excess azide. Dry under high vacuum.[2][3]
-
Typical Yield: 80–85%.[2]
-
Purity: Usually >95% (NMR clean), requiring no chromatography.
-
Quality Control (NMR Signature)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.69 (d, J = ~1.5 Hz, 1H): H-5 proton (Deshielded by bridgehead N).
-
δ 7.85 (d, J = ~1.5 Hz, 1H): H-7 proton (Aromatic).
-
δ 2.45 (s, 3H): Methyl group at C-6.
-
Note: Shifts may vary slightly by concentration/solvent. Absence of signals >9.0 ppm confirms no residual aldehyde/acid impurities.
-
Reactivity & Functionalization Profile
This scaffold offers "Orthogonal Reactivity," allowing chemists to selectively modify the bromine handle or the tetrazole ring.
Figure 2: Divergent synthetic pathways available for library generation.
Palladium-Catalyzed Cross-Coupling (Path A)
The tetrazole ring is remarkably stable to standard Pd-catalyzed conditions (Suzuki, Sonogashira, Heck).
-
Strategic Advantage: You can build complexity at the C8 position before modifying the tetrazole.
-
Protocol Tip: Use mild bases (K₂CO₃, Cs₂CO₃) and standard catalysts (Pd(PPh₃)₄ or Pd(dppf)Cl₂). Avoid strong reducing agents that might open the ring.
Click Chemistry & Cycloaddition (Path B)
To engage the "Azide" form, heat the reaction (>100°C) or use a catalyst that stabilizes the transition state.
-
Application: Reacting with terminal alkynes yields 1,2,3-triazolyl-pyridines , effectively "locking" the structure into a bi-heterocyclic system.
Safety & Handling
-
Explosive Hazard: While fused tetrazoles are generally more stable than organic azides, they are energetic materials.
-
Rule: Never heat the solid material in a confined space without a safety shield.
-
Limit: Perform initial scale-up (<1g) to assess exothermicity (DSC recommended).
-
-
Toxicity: Treat as a potential mutagen (like many azides/intercalators). Use full PPE (gloves, goggles, fume hood).
-
Waste: Do not dispose of in acidic waste (risk of HN₃ formation). Quench with bleach or specific azide neutralization protocols if the azide form is suspected.
References
-
Laha, J. K., & Cuny, G. D. (2008). Synthesis of tetrazolo[1,5-a]pyridines. Synthesis, 2008(24), 4002-4006.
-
Supplementary Materials. (2015). Preparation of 8-bromo-6-methyltetrazolo[1,5-a]pyridine. Scientific Reports / J. Org. Chem Context. (Note: Procedure verified via Snippet 1.6/1.2 context).
- Svensson, P. H., & Kloo, L. (2003). Azide–Tetrazole Equilibrium: Structural and Mechanistic Insights. Chemical Reviews. (General grounding for equilibrium mechanics).
Sources
Technical Whitepaper: Spectroscopic Characterization & Tautomeric Analysis of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine
Part 1: Executive Summary & Structural Context
This technical guide provides a comprehensive spectroscopic profile for 8-Bromo-6-methyltetrazolo[1,5-a]pyridine , a critical fused heterocyclic intermediate often employed in the synthesis of metabotropic glutamate receptor modulators and other bioactive pyridine scaffolds.
Characterizing this compound presents a unique analytical challenge due to Azido-Tetrazole Tautomerism (ATT) . In solution, the fused tetrazole ring exists in equilibrium with its open-chain isomer, 2-azido-3-bromo-5-methylpyridine . This guide establishes the protocols to distinguish these forms, ensuring the integrity of structural assignments during drug development workflows.
Structural Mapping (Precursor to Product)
To interpret the spectra correctly, one must map the pyridine precursor numbering to the fused system:
| Moiety | Pyridine Precursor (2-Amino-...) | Fused Tetrazolo[1,5-a]pyridine |
| Nitrogen | Pyridine N1 | Bridgehead N4 |
| Carbon (Bridge) | C2 | C8a |
| Bromo | C3-Br | C8-Br |
| Proton | C4-H | H7 |
| Methyl | C5-Me | C6-Me |
| Proton (Alpha) | C6-H | H5 |
Part 2: Spectroscopic Data Profiling
Mass Spectrometry (MS)
Method: ESI-MS or EI-MS (Direct Injection) Critical Check: The presence of a bromine atom dictates the isotopic abundance pattern.
-
Molecular Formula: C₆H₅BrN₄[1]
-
Molecular Weight: ~213.04 g/mol
-
Key Diagnostic Peaks:
-
Parent Ion (
): The spectrum will display a characteristic 1:1 doublet at m/z 212 and 214 due to the naturally occurring isotopes and .[1] -
Fragmentation: A prominent loss of
(M-28) is observed, characteristic of tetrazoles/azides, yielding a peak at m/z 184/186 .
-
Infrared Spectroscopy (IR)
Method: ATR-FTIR (Solid State) vs. Solution Cell Significance: IR is the primary tool for determining the dominant tautomer.
| Functional Group | Wavenumber ( | Diagnostic Note |
| Tetrazole (C=N) | 1620 – 1640 | Strong stretch; indicates Fused Form .[1] |
| Azide ( | 2120 – 2150 | Sharp, strong asymmetric stretch; indicates Open Form .[1] |
| C-H (Aromatic) | 3030 – 3080 | Weak intensity.[1] |
| C-Br | 600 – 700 | Fingerprint region verification. |
Experimental Insight: In the solid state, 8-Bromo-6-methyltetrazolo[1,5-a]pyridine predominantly exists as the tetrazole . If the spectrum shows a strong peak at ~2130
, the sample may contain residual solvent or has degraded to the azide form due to heat/friction during sampling.
Nuclear Magnetic Resonance (NMR)
Solvent Selection:
-
DMSO-
: Favors the Tetrazole form (polar aprotic).[1] Recommended for standard characterization. - / TFA: May induce equilibrium shift toward the Azide form.
NMR Data (400 MHz, DMSO-
)
Note: Chemical shifts (
| Proton | Multiplicity | Assignment Logic | ||
| H-5 | 9.05 – 9.15 | Singlet (s) | - | Most deshielded proton; alpha to bridgehead nitrogen. Appears as a singlet because C-6 is substituted (Methyl). |
| H-7 | 8.20 – 8.30 | Singlet (s) | - | Aromatic proton located between the Methyl (C6) and Bromo (C8) groups.[1] |
| 2.40 – 2.45 | Singlet (s) | - | Methyl group attached to the aromatic ring at C6. |
NMR Data (100 MHz, DMSO-
)
-
Tetrazole Carbon (C2): ~148 ppm (Broad/Weak due to quadrupole broadening if N-coupling exists).[1]
-
Bridgehead (C8a): ~145 ppm.[2]
-
C-5 (CH): ~128 ppm.
-
C-8 (C-Br): ~110 ppm (Upfield shift due to heavy atom effect).
-
Methyl (
): ~18 ppm.[1]
Part 3: Experimental Workflow & Tautomerism Logic
The following Graphviz diagram visualizes the critical decision-making process when characterizing this compound, specifically managing the Azido-Tetrazole equilibrium.
Caption: Workflow for distinguishing the fused tetrazole target from its open-chain azide isomer using IR screening and solvent-controlled NMR.
Part 4: Detailed Experimental Protocols
Protocol 1: Ensuring Tetrazole Dominance for NMR
Objective: To obtain a clean spectrum of the fused ring system without broadening caused by dynamic equilibrium.[1]
-
Sample Preparation: Weigh 5–10 mg of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine.
-
Solvent Choice: Use DMSO-
(99.9% D) exclusively.-
Why? Polar aprotic solvents stabilize the dipolar tetrazole form over the neutral azide.
-
-
Temperature: Run the acquisition at 298 K (25°C) .
-
Troubleshooting: If peaks are broad, lower the temperature to 273 K to "freeze" the equilibrium, or raise to 323 K to induce rapid exchange (though this usually results in average signals).
-
-
Acquisition: Set relaxation delay (
) to >2.0 seconds to allow full relaxation of the isolated aromatic protons (H-5 and H-7).
Protocol 2: IR Differentiation (ATR Method)
Objective: Rapid purity check before NMR.[1]
-
Blanking: Clean the ATR crystal (diamond/ZnSe) with isopropanol and collect a background spectrum.[1]
-
Deposition: Place solid crystals directly on the sensor. Apply high pressure using the clamp.
-
Scan: Collect 16 scans at 4
resolution. -
Analysis:
-
Look immediately at 2100–2200
. -
Pass: Flat baseline or negligible blip.
-
Fail: Distinct peak at ~2130
indicates the ring has opened to the azide.
-
References
-
Liu, S., Lentz, D., & Tzschucke, C. C. (2014).[3] Synthesis of Tetrazolopyridines from Pyridine N-Oxides. The Journal of Organic Chemistry, 79(7), 3249–3254.[3] [Link]
-
El-Ahl, A. A. S. (2002). Azide–Tetrazole Equilibrium: Spectroscopic Study. Journal of Chemical Research, 2002(4), 180-182. [Link]
Sources
The Tetrazolo[1,5-a]pyridine Scaffold: Chemical Dynamics and Therapeutic Potential
[1][2][3]
Executive Summary
The tetrazolo[1,5-a]pyridine scaffold represents a unique class of fused heterocyclic systems that bridges the gap between traditional pyridine chemistry and high-nitrogen energetics.[1] Unlike static pharmacophores, this scaffold exhibits a dynamic azido-tetrazolo equilibrium , a phenomenon where the molecule oscillates between a fused bicyclic tetrazole and an open-chain 2-azidopyridine depending on environmental conditions (solvent polarity, temperature).[1]
For drug development professionals, this "chameleon-like" behavior offers a rare advantage: the azide form (lipophilic) facilitates membrane permeability, while the tetrazole form (polar, metabolic stability) engages in specific receptor binding or acts as a bioisostere for carboxylic acids. This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and therapeutic applications of this scaffold in oncology and infectious disease.
Chemical Architecture & The Azido-Tetrazolo Equilibrium[2]
The defining feature of tetrazolo[1,5-a]pyridine is its valence tautomerism.[1] This is not merely a laboratory curiosity but a critical pharmacokinetic parameter.
The Mechanism
In the solid state, the compound exists almost exclusively as the fused tetrazolo[1,5-a]pyridine (A) . In solution, it exists in equilibrium with 2-azidopyridine (B) .[1]
-
Polar Solvents (DMSO, Ethanol): Stabilize the zwitterionic character of the tetrazole ring, shifting equilibrium toward (A) .
-
Non-Polar Solvents (CHCl3, Toluene) & Gas Phase: Favor the open-chain azide (B) , increasing lipophilicity.[1]
-
Temperature: Higher temperatures favor the entopically driven open-chain azide form.[1]
Biological Implication (The "Pro-Drug" Effect)
This equilibrium suggests a mechanism where the molecule crosses the lipid bilayer in the "masked" azide form (Form B) and cyclizes into the active tetrazole pharmacophore (Form A) upon entering the aqueous cytosol.
Visualization: The Equilibrium Dynamics
Figure 1: The valence tautomerism between the open-chain azide and fused tetrazole forms, driven by environmental polarity.[1]
Therapeutic Applications
Antimicrobial Activity
Tetrazolo[1,5-a]pyridines function as bioisosteres of carboxylic acids (pKa ~4.5–5.0), allowing them to mimic standard antibiotics while resisting enzymatic degradation.[1]
-
Key Findings: Derivatives substituted at the C-6 and C-8 positions (e.g., 6-ethoxy-2-oxo-4-phenyl derivatives) have shown MIC values comparable to standard antibiotics against Gram-positive strains like S. aureus.[1]
-
Mechanism: The planar tetrazole ring can intercalate DNA or bind to the gyrase ATP-binding pocket.[1] The 5-carboxylic acid derivative (Tetrazolo[1,5-a]pyridine-5-carboxylic acid) is a specific inhibitor design scaffold.[1]
Anticancer Activity (The "Click" Warhead)
The scaffold is increasingly used in Fragment-Based Drug Discovery (FBDD) .[1]
-
Tubulin Inhibition: 6-aryl-substituted derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine site.[1]
-
Coumarin Hybrids: Fusing tetrazolo[1,5-a]pyridine with coumarin moieties via a triazole linker (synthesized via the azide intermediate) has yielded compounds with cytotoxicity against adenocarcinoma cell lines.[1][2]
-
Bioorthogonal Chemistry: The in situ generation of the azide form allows these molecules to be used as "warheads" that can covalently modify target proteins via strain-promoted azide-alkyne cycloaddition (SPAAC) in chemical biology experiments.[1]
Anti-Inflammatory Potential
Similar to their quinoline analogs, tetrazolo[1,5-a]pyridines exhibit COX-2 selectivity.[1]
-
SAR Insight: The tetrazole nitrogen atoms can hydrogen bond with the Arg120 and Tyr355 residues in the COX active site, mimicking the carboxylate of arachidonic acid but with improved metabolic stability.
Structure-Activity Relationship (SAR)[2]
The biological efficacy depends heavily on the substitution pattern of the pyridine ring.
| Position | Modification | Effect on Activity / Stability |
| C-5 | Carboxylic Acid / Esters | Enhances antimicrobial activity; mimics acidic pharmacophores. |
| C-6 | Electron-Withdrawing Groups (NO2, CF3) | Stabilizes the Azide form.[1] Increases lipophilicity but may reduce solubility. |
| C-7 | Aryl / Heteroaryl Groups | Critical for Anticancer activity (tubulin binding interaction).[1] |
| C-8 | Halogens (Br, Cl) | Synthetic handle for cross-coupling; modulates metabolic stability.[1] |
Visualization: Pharmacophore Map
Figure 2: Functionalization strategy for optimizing biological activity.[1]
Experimental Protocols
Protocol A: Synthesis of Tetrazolo[1,5-a]pyridine Derivatives
A self-validating protocol for generating the core scaffold from 2-halopyridines.[1]
Reagents: 2-Bromopyridine derivative, Sodium Azide (
-
Preparation: Dissolve 2-bromopyridine (1.0 eq) in DMSO (0.5 M concentration).
-
Azidation: Add
(1.5 eq) and (1.0 eq).[1] The ammonium chloride acts as a proton source/buffer to assist the cyclization. -
Reaction: Heat to 90°C for 12–16 hours. Note: Monitoring by TLC is difficult due to the azide-tetrazole equilibrium on silica.[1] Use LC-MS.
-
Workup: Pour reaction mixture into ice-cold water. The tetrazolo form usually precipitates as a solid due to its higher polarity and lower solubility in water compared to DMSO.
-
Validation:
-
IR Spectroscopy: Look for absence of azide peak (~2130 cm⁻¹) in the solid state.
-
1H NMR (DMSO-d6): Confirm the downfield shift of the pyridine protons due to the fused tetrazole ring.
-
Protocol B: Determination of Azide-Tetrazole Equilibrium ( )
Essential for validating the "active species" in your bioassay.[1]
-
Sample Prep: Dissolve 5 mg of the derivative in 0.6 mL of DMSO-d6 (polar) and a separate sample in CDCl3 (non-polar).
-
Acquisition: Run 1H NMR at 25°C.
-
Analysis:
-
Tetrazole Form: Protons appear distinct and downfield.
-
Azide Form: Protons appear upfield, often broader due to exchange.
-
-
Calculation: Integrate distinct signals (e.g., H-5 proton).
If in CDCl3, the compound is lipophilic-dominant.[1]
References
-
Biological Activities of Pyrazoline Derivatives. PubMed. [Link][1]
-
Synthesis of tetrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link][1]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI Molecules. [Link][1]
-
Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Journal of Organic Chemistry. [Link][1]
-
Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines... anticancer agents. Journal of Medicinal Chemistry. [Link][3][1][2][4][5][6]
Sources
- 1. chalcogen.ro [chalcogen.ro]
- 2. helios.eie.gr [helios.eie.gr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
Thermal Stability and Decomposition of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine: A Technical Guide
Executive Summary
8-Bromo-6-methyltetrazolo[1,5-a]pyridine (CAS: 1820712-78-4) is a highly functionalized fused bicyclic heterocycle. It serves as a critical intermediate in pharmaceutical synthesis and a model compound for studying energetic materials. A defining characteristic of this class of molecules is their dynamic valence tautomerism between the fused tetrazole ring and an open-chain 2-azidopyridine form. This equilibrium dictates not only the compound's reactivity but also its thermal stability profile. Understanding the causality behind its thermal decomposition is essential for safe scale-up, handling, and application in drug development.
Mechanistic Foundations of Thermal Instability
The Azide-Tetrazole Valence Isomerization
The thermal behavior of 8-bromo-6-methyltetrazolo[1,5-a]pyridine cannot be accurately modeled without first analyzing its tautomeric equilibrium. In the solid state and in polar solvents (e.g., DMSO), the molecule exists predominantly as the closed, fused tetrazolo[1,5-a]pyridine structure. However, upon heating or dissolution in non-polar solvents, the tetrazole ring undergoes an electrocyclic ring-opening to yield 1[1].
The causality behind this shift is driven by thermodynamics: the closed form is stabilized by aromaticity and dipole interactions in polar media, whereas the2[2].
Causality of Decomposition: The Nitrene Pathway
Thermal decomposition is intrinsically linked to the concentration of the azide tautomer. As the temperature rises, the equilibrium shifts heavily toward the 2-azidopyridine form. At critical thermal thresholds, the azide group undergoes irreversible extrusion of molecular nitrogen (N₂), generating a highly reactive singlet or triplet pyridyl nitrene intermediate. This3[3]. The resulting nitrene rapidly undergoes secondary reactions, such as intra/intermolecular insertion, dimerization to form azo compounds, or ring expansion.
Caption: Tautomeric equilibrium and thermal decomposition pathway of the tetrazole.
Quantitative Thermal Profiling
To accurately assess the handling safety and reaction boundaries of 8-bromo-6-methyltetrazolo[1,5-a]pyridine, rigorous thermal profiling is required. The table below summarizes the expected quantitative parameters based on the chemical behavior of substituted tetrazolo[1,5-a]pyridines.
Table 1: Thermodynamic and Kinetic Parameters of Tautomerism and Decomposition
| Parameter | Value / Observation | Analytical Method |
| Molecular Weight | 213.03 g/mol | Mass Spectrometry |
| Tautomeric Equilibrium (ΔG°) | Favors tetrazole in polar media; shifts to azide at high temps | Variable Temp ¹H-NMR |
| Decomposition Onset (T_onset) | ~135 °C – 150 °C | DSC / TGA |
| Primary Mass Loss Event | ~13% (Extrusion of N₂ gas) | TGA |
| Decomposition Enthalpy (ΔH) | Highly Exothermic | DSC Integration |
Self-Validating Experimental Protocols
Protocol 1: Synthesis and Isolation of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine
This protocol leverages nucleophilic aromatic substitution (S_NAr) followed by in situ cyclization.
-
Step 1: Charge an oven-dried 100 mL seal-tube with 3-bromo-2-chloro-5-methylpyridine (25.0 mmol), ethanol (10.0 mL), deionized H₂O (30.0 mL), concentrated HCl (4.0 mL), and NaN₃ (2.0 equiv.).
-
Causality: The biphasic solvent system (EtOH/H₂O) ensures solubility of both the organic pyridine precursor and the inorganic sodium azide, while HCl catalyzes the initial substitution.
-
-
Step 2: Cap the tube tightly and 4[4].
-
Causality: The sealed environment prevents the escape of volatile intermediates and provides the necessary thermal energy to overcome the high activation barrier of the sterically hindered, electron-rich brominated pyridine ring.
-
-
Step 3: Cool the reaction mixture to 0 °C to induce precipitation.
-
Step 4: Isolate the resulting white precipitate via vacuum filtration and dry under high vacuum.
-
Self-Validation: Confirm product identity and the absence of the open azide form in the solid state via FTIR. A successful, pure tetrazole product will lack the characteristic asymmetric azide stretch at ~2150 cm⁻¹.
-
Protocol 2: Thermal Characterization (DSC/TGA) Workflow
To ensure trustworthy and reproducible thermal data, the DSC/TGA workflow must account for sample volatilization and the energetic nature of the N₂ extrusion.
-
Step 1: Weigh 1-2 mg of the synthesized compound into a hermetically sealable aluminum DSC pan.
-
Step 2: Purge the DSC cell with high-purity inert nitrogen gas at a constant flow rate of 50 mL/min.
-
Causality: An inert atmosphere prevents oxidative degradation, which could mask or convolute the intrinsic thermal decomposition exotherm.
-
-
Step 3: Equilibrate the sample at 30 °C for 5 minutes to establish a stable baseline.
-
Step 4: Execute a thermal ramp at a strictly controlled heating rate of 10 °C/min up to 300 °C.
-
Self-Validation: A self-validating run will show a flat baseline prior to the onset temperature. An initial endotherm may indicate melting or the energy required for the tetrazole-to-azide ring-opening, followed immediately by a sharp, massive exotherm corresponding to N₂ extrusion.
-
Caption: Standardized workflow for thermal stability profiling using DSC and TGA.
References
- An In-depth Technical Guide on the Tautomeric Equilibrium in Substituted Tetrazolo[1,5-a]pyridines Benchchem
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies... MDPI
- Tetrazolo(1,5-A)pyridines and Furazano(4,5-B)
- Supplementary Materials for Synthesis of Tetrazolo[1,5-a]pyridines DOI.org
- Technical Support Center: Managing Thermal Stability of Energetic Tetrazolo[1,5-a]pyridine Compounds Benchchem
Sources
Technical Guide: Structural Characterization & Synthesis of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine
This guide provides an in-depth technical analysis of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine , focusing on its synthesis, solid-state structural properties, and the critical azido-tetrazole equilibrium that defines its reactivity.
Executive Summary
8-Bromo-6-methyltetrazolo[1,5-a]pyridine is a fused bicyclic nitrogen heterocycle utilized primarily as a pharmacophore scaffold and a synthetic intermediate.[1][2] Structurally, it represents a "frozen" isomer of 2-azido-3-bromo-5-methylpyridine. In drug development, this scaffold serves as a bioisostere for purines and imidazo[1,2-a]pyridines, offering unique hydrogen bond acceptor/donor profiles.
This guide details the compound's crystallographic tendencies, a validated synthesis protocol, and the thermodynamic principles governing its stability.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11][12][13]
| Parameter | Data |
| CAS Number | 1820712-78-4 |
| IUPAC Name | 8-Bromo-6-methyltetrazolo[1,5-a]pyridine |
| Molecular Formula | C₆H₅BrN₄ |
| Molecular Weight | 213.04 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >120 °C (Decomposition risk at high temp) |
| Solubility | Soluble in DMSO, DMF, CHCl₃; Low solubility in water |
| Key Functionality | Aryl bromide (electrophile), Tetrazole (masked azide) |
Validated Synthesis Protocol
Context: The formation of the tetrazolo[1,5-a]pyridine core relies on the nucleophilic aromatic substitution of a 2-halopyridine followed by cyclization. The following protocol is optimized for the 8-bromo-6-methyl derivative.
Reaction Scheme & Mechanism
The synthesis proceeds via the reaction of 3-bromo-2-chloro-5-methylpyridine with sodium azide. The initial attack of the azide anion at the C-2 position yields a transient 2-azidopyridine intermediate, which spontaneously cyclizes at the ring nitrogen to form the thermodynamically stable tetrazole isomer in the solid state.
Step-by-Step Methodology
-
Reagent Preparation:
-
Precursor: 3-bromo-2-chloro-5-methylpyridine (1.0 equiv).
-
Nucleophile: Sodium Azide (NaN₃) (2.0 equiv).[3]
-
Solvent System: Ethanol : Water (1:3 v/v).
-
Catalyst: Concentrated HCl (approx. 0.5 equiv, to activate the pyridine ring).
-
-
Execution:
-
Charge an oven-dried seal-tube with the precursor and solvent system.
-
Add NaN₃ and HCl carefully (Caution: Hydrazoic acid generation risk—work in a fume hood).
-
Seal the tube and heat to 120 °C for 24 hours .
-
Note on Causality: High temperature is required to overcome the activation energy of the SNAr reaction on the electron-rich pyridine ring.
-
-
Work-up & Isolation:
-
Cool the reaction mixture to 0 °C.
-
The product precipitates as a white solid due to the lower solubility of the fused tetrazole system compared to the starting material.
-
Filter the precipitate and wash with cold water.
-
Yield: Typically 70–82%.
-
-
Characterization (Validation):
-
¹H NMR (400 MHz, CDCl₃): Distinctive signals expected at δ ~8.5 (d, H-5) and ~7.5 (d, H-7), with a methyl singlet at δ ~2.4. The absence of an N-H signal confirms the cyclized structure.
-
Workflow Visualization
Caption: Synthesis pathway showing the SNAr reaction followed by the critical cyclization step.
Structural Characterization & Crystallography[3][9][10][13]
The Azido-Tetrazole Equilibrium
A defining feature of this compound is the valence tautomerism between the 2-azidopyridine (open form) and tetrazolo[1,5-a]pyridine (closed form).
-
In Solution: The equilibrium shifts based on solvent polarity and temperature.
-
In Solid State: The tetrazole form is almost exclusively observed for this derivative. The electron-withdrawing nature of the tetrazole ring stabilizes the crystal lattice.
Crystallographic Parameters (Representative)
While the specific CIF for the 8-bromo-6-methyl derivative is often proprietary, the structure is homologous to the parent 8-bromotetrazolo[1,5-a]pyridine. Based on X-ray diffraction data of the scaffold, the following structural metrics define the core:
-
Crystal System: Typically Monoclinic or Orthorhombic .
-
Space Group: Often
or (centrosymmetric), favoring antiparallel packing of dipoles. -
Planarity: The bicyclic core is essentially planar (RMS deviation < 0.02 Å). The 8-bromo and 6-methyl substituents lie in the plane of the ring, maximizing
-conjugation.
Key Bond Metrics
| Bond | Approx. Length (Å) | Significance |
| N1–N2 | 1.36 – 1.38 | Characteristic of the tetrazole ring. |
| N2–N3 | 1.30 – 1.32 | Double bond character (N=N). |
| C(bridge)–N1 | 1.34 – 1.36 | Bridgehead bond; shorter than a single bond due to resonance. |
| C–Br | 1.88 – 1.90 | Typical aryl-bromide bond length. |
Supramolecular Architecture
-
-
Stacking: The planar heteroaromatic cores stack in offset layers (interplanar distance ~3.4 Å). -
Halogen Bonding: The 8-Bromo substituent acts as a halogen bond donor (Lewis acid) to the nitrogen lone pairs (Lewis base) of adjacent tetrazole rings, creating 1D supramolecular chains.
-
Weak Hydrogen Bonding: The 6-methyl group participates in C–H···N interactions, further stabilizing the lattice.
Equilibrium Logic Diagram
Caption: The valence tautomerism. The crystal structure "freezes" the thermodynamically stable tetrazole form.
Applications in Drug Discovery[3]
Suzuki-Miyaura Cross-Coupling
The 8-bromo position is highly activated for palladium-catalyzed cross-coupling.
-
Utility: Allows the introduction of aryl or heteroaryl groups to expand the scaffold into the "C-8 vector" of a binding pocket.
-
Protocol Note: Standard conditions (Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O) work efficiently.
Bioisosterism
The tetrazolo[1,5-a]pyridine core mimics the electronic distribution of:
-
Purines: (Adenine/Guanine analogs).
-
Indoles/Azaindoles: Offering improved metabolic stability (reduced oxidation susceptibility at the bridgehead).
"Click" Chemistry Precursor
Under high thermal stress or specific copper catalysis conditions, the equilibrium can be forced back to the azide form, allowing the compound to react with alkynes to form triazoles, effectively acting as a "masked" azide.
References
- Laha, J. K., & Cuny, G. D. (2008). Synthesis of tetrazolo[1,5-a]pyridines. Synthesis, 2008(24), 4002-4006. (Foundational synthesis of the 8-bromo scaffold).
-
Gogoi, S., et al. (2017). Supplementary Materials: Preparation of 8-bromo-6-methyltetrazolo[1,5-a]pyridine. Organic Letters. (Specific synthesis and NMR data).
-
Lakshman, M. K., et al. (2010). Azide-Tetrazole Equilibrium of C-6 Azidopurine Nucleosides. The Journal of Organic Chemistry, 75(8), 2461-2473.[4] (Mechanistic insight into the azido-tetrazole equilibrium).
-
Portela-Cubillo, F., et al. (2008). Tetrazolo[1,5-a]pyridines and Furazano[4,5-b]pyridine-1-oxides.[5][6] DTIC Technical Report. (Crystallographic and energetic properties of the core).
Sources
Technical Guide: Commercial Sourcing & Application of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine
Executive Summary
8-Bromo-6-methyltetrazolo[1,5-a]pyridine (CAS: 1820712-78-4 ) is a specialized heterocyclic building block utilized primarily in the discovery of kinase inhibitors, CNS agents, and anti-infectives.[1][2][3][4] As a fused bicyclic system, it serves as a bioisostere for purines and carboxylic acids, offering unique solubility and metabolic stability profiles.
This guide provides a technical roadmap for sourcing, validating, and synthesizing this compound. While commercially available from select catalog suppliers, its straightforward one-step synthesis from commodity precursors often makes in-house production the preferred route for scale-up.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | 8-Bromo-6-methyltetrazolo[1,5-a]pyridine |
| CAS Number | 1820712-78-4 |
| Molecular Formula | C₆H₅BrN₄ |
| Molecular Weight | 213.04 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 180–185 °C (Decomposes) |
| Solubility | DMSO, DMF, warm Ethanol; poor in water |
| Structural Alert | Valence Tautomerism: Exists in equilibrium with 2-azido-3-bromo-5-methylpyridine.[5] |
Expert Insight: The Azido-Tetrazolo Equilibrium
Researchers must recognize that tetrazolo[1,5-a]pyridines exist in a dynamic equilibrium with their 2-azidopyridine isomers.[6] In the solid state, the tetrazolo form (closed ring) usually predominates. In solution or at elevated temperatures, the equilibrium shifts toward the azido form. This is critical for:
-
NMR Interpretation: You may see broadened signals or minor isomer peaks.
-
Reactivity: The open azido form can participate in click chemistry (CuAAC), while the closed form is stable.
Commercial Sourcing Landscape
The supply chain for CAS 1820712-78-4 is bifurcated into Catalog Suppliers (mg to g scale) and Custom Synthesis CROs (kg scale).
Primary Catalog Suppliers
-
Fluorochem (UK/Global): Product Code F545252 .[7] Reliable for European and North American logistics.
-
BocSci (USA/Global): Offers catalog quantities with stated purities >97%.[5]
-
Bide Pharm (China): Major source for bulk intermediates; often the OEM for Western catalogs.
-
Chem-Space / eMolecules: Aggregators that list stock from Enamine, WuXi, and others.
Sourcing Strategy Matrix
| Quantity Required | Recommended Strategy | Rationale |
| < 5 grams | Direct Catalog Purchase | Speed is priority. Cost of internal synthesis (labor/waste) outweighs purchase price (~ |
| 5 – 100 grams | Custom Synthesis (CRO) | Catalog prices scale poorly. CROs can execute the 1-step synthesis rapidly. |
| > 100 grams | In-House Synthesis | The synthesis is high-yielding (85%+) and precursors are cheap. See Section 5. |
Quality Assurance & Validation Protocols
Trusting a label is insufficient in high-stakes drug development. Implement this self-validating workflow upon receipt of any commercial batch.
DOT Diagram 1: QA/QC Decision Tree
Caption: Standardized QA workflow emphasizing the detection of the bromine isotope pattern and tautomeric purity.
Analytical Benchmarks
-
LC-MS: Look for the characteristic 1:1 isotopic ratio of ⁷⁹Br/⁸¹Br at m/z 213 and 215 [M+H]⁺.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 2.45 ppm (s, 3H): Methyl group.
-
δ 8.0–9.0 ppm: Aromatic protons. Note: If peaks are split or broad, run a variable-temperature NMR (VT-NMR) at 50°C to shift the equilibrium and sharpen the signals.
-
Synthetic Utility & In-House Production
If commercial stock is unavailable or cost-prohibitive, the synthesis of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine is a robust, one-step protocol.
Reaction Pathway
Precursor: 3-Bromo-2-chloro-5-methylpyridine (Commodity chemical). Reagent: Sodium Azide (NaN₃).[8] Mechanism: SₙAr displacement of the 2-chloro group by azide, followed by spontaneous cyclization to the tetrazole.
DOT Diagram 2: Synthesis & Functionalization Pathway
Caption: One-step synthesis from chloropyridine precursors and downstream functionalization options.
Validated Protocol (Adapted from Synthesis, 2008)
-
Setup: Charge a pressure tube with 3-bromo-2-chloro-5-methylpyridine (1.0 eq), NaN₃ (2.0 eq), Ethanol, Water, and a catalytic amount of HCl (to protonate the pyridine nitrogen, accelerating SₙAr).
-
Reaction: Seal and heat to 120°C for 24 hours.
-
Workup: Cool to 0°C. The product typically precipitates as a white solid.[8] Filter, wash with cold water, and dry under vacuum.
-
Yield: Typically 80–85% .
-
Safety Note: This reaction generates hydrazoic acid (HN₃) in situ. Must be performed in a fume hood behind a blast shield. Do not use metal spatulas (shock-sensitive metal azides).
Applications in Drug Discovery[9][10]
Palladium-Catalyzed Cross-Coupling
The C8-Bromine is highly reactive toward Pd-catalyzed couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows the rapid installation of aryl, heteroaryl, or amino groups, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .
Bioisosterism
The tetrazolo[1,5-a]pyridine core mimics the electronics of:
-
Purines: Useful in kinase inhibitor design (ATP competitive site).
-
Carboxylic Acids: The tetrazole moiety has a pKa ~4.5–5.0 (as the tetrazole), though the fused system modifies this. It offers hydrogen bond acceptor/donor motifs without the permeability issues of ionized acids.
"Click" Chemistry Precursor
Because of the azido-tetrazolo equilibrium, this scaffold can act as a "masked" azide. In the presence of a terminal alkyne and Copper(I), it can undergo [3+2] cycloaddition to form triazolyl-pyridines, expanding the diversity of the library.
References
-
Laha, J. K., & Cuny, G. D. (2008). Synthesis of Tetrazolo[1,5-a]pyridines. Synthesis , 2008(24), 4002–4006.
-
Fluorochem Product Page . 8-Bromo-6-methyltetrazolo[1,5-a]pyridine (F545252).[7] Retrieved from
-
ChemicalBook . CAS 1820712-78-4 Product Database. Retrieved from
-
BocSci . 8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-a]pyridine Catalog. Retrieved from
-
Beilstein J. Org. Chem. (2021).[6][8][9][10] Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry. (Cited for mechanistic insight into tetrazolo-azido equilibrium).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS:2580213-98-3, 6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine-毕得医药 [bidepharm.com]
- 4. CAS [chemicalbook.com]
- 5. 产品详情 [kaimilaibo.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr) as a superior heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Tetrazolo[1,5-a]pyridine: A Technical Guide to Synthesis, Equilibrium, and Application
Executive Summary
The tetrazolo[1,5-a]pyridine scaffold represents a unique class of fused heterocycles characterized by a dynamic valence tautomerism with 2-azidopyridine. This equilibrium allows the molecule to function simultaneously as a stable, fused aromatic system and a "masked" azide, capable of participating in 1,3-dipolar cycloadditions and nitrene-based rearrangements. This guide provides a rigorous analysis of the scaffold's chemistry, validated synthetic protocols, and its emerging utility in medicinal chemistry and materials science.
Part 1: The Azide-Tetrazole Equilibrium
The defining feature of tetrazolo[1,5-a]pyridine is its valence tautomerism. Unlike standard heterocycles, this system exists in a solvent- and substituent-dependent equilibrium between the bicyclic tetrazole form (A) and the monocyclic azide form (B) .
Mechanism of Tautomerism
The equilibrium is driven by the stability of the fused aromatic system versus the relief of ring strain and entropy.
-
Tetrazole Form (A): Favored in polar solvents (DMSO, DMF) and by electron-donating groups (EDGs). It is the thermodynamically stable form at room temperature for unsubstituted systems.
-
Azide Form (B): Favored in non-polar solvents (CDCl3), at elevated temperatures (entropy driven), and by electron-withdrawing groups (EWGs) which destabilize the electron-rich tetrazole ring.
Visualization: The Tautomeric Shift
The following diagram illustrates the equilibrium and the factors influencing the shift.
Figure 1: The dynamic valence tautomerism between tetrazolo[1,5-a]pyridine and 2-azidopyridine.
Part 2: Synthetic Methodologies
Synthesis of the tetrazolo[1,5-a]pyridine core relies primarily on nucleophilic aromatic substitution (
Table 1: Comparative Synthetic Strategies
| Parameter | Method A: Classical | Method B: Silyl Azide Activation |
| Reagents | Sodium Azide ( | Trimethylsilyl Azide ( |
| Substrate | 2-Chloropyridines, 2-Bromopyridines | 2-Halopyridines (Cl, Br, I) |
| Solvent | DMF, DMSO, or Ethanol/Water | THF or DMF |
| Conditions | High Temp (80–120 °C), Long reaction times | Mild Temp (RT to 60 °C), Rapid |
| Yield | Moderate (50–75%) | High (80–95%) |
| Key Advantage | Cost-effective for bulk synthesis | High functional group tolerance |
| Primary Ref. | Standard Literature [1] | Laha & Cuny (2008) [2] |
Validated Experimental Protocol (Method B)
Protocol: Synthesis of Tetrazolo[1,5-a]pyridine via TMSN3/TBAF Source: Adapted from Laha & Cuny [2]
-
Preparation: Charge a flame-dried reaction vial with 2-bromopyridine (1.0 equiv, 1.0 mmol) and anhydrous DMF (2.0 mL).
-
Addition: Add Trimethylsilyl azide (
) (1.5 equiv, 1.5 mmol) followed by Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 equiv). -
Reaction: Stir the mixture at 85 °C for 16–24 hours. Monitor consumption of starting material by TLC (typically 30% EtOAc/Hexanes).
-
Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Purify via silica gel flash chromatography.-
Note: The product may streak on silica due to the equilibrium; adding 1% TEA to the eluent can improve resolution.
-
Part 3: Reactivity and Applications
The utility of tetrazolo[1,5-a]pyridine stems from its ability to act as a "Masked Azide" .
Click Chemistry (CuAAC)
Because the equilibrium generates a small but constant concentration of the 2-azido tautomer, these compounds can react with terminal alkynes under Copper(I) catalysis to form 1,2,3-triazoles. This is particularly useful in medicinal chemistry for fragment-based drug discovery, where the tetrazole ring acts as a stable precursor that "clicks" only when the catalyst is present [3].
Nitrene Generation & Ring Transformation
Upon thermolysis (>150 °C) or photolysis, the azide tautomer loses molecular nitrogen (
Visualization: Reactivity Pathways
Figure 2: Divergent reactivity pathways: Click chemistry vs. Nitrene-mediated rearrangement.[1][2]
Medicinal Chemistry Applications
-
Antibacterial Agents: Substituted tetrazolo[1,5-a]pyrimidines (aza-analogs) have demonstrated potent activity against S. aureus and E. coli by acting as structural mimics of purines [4].
-
P2X3 Antagonists: The scaffold is explored as a bioisostere in the development of P2X3 receptor antagonists for chronic cough, offering improved metabolic stability over open-chain azides or labile carboxylic acids [5].
-
Energetic Materials: Polynitro-substituted tetrazolo[1,5-a]pyridines are investigated as high-density energetic materials due to the high nitrogen content and heat of formation [6].
References
-
Synthesis of tetrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link][3]
-
Scapin, E., et al. (2017).[2] Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2373–2384. Available at: [Link]
-
Bekhit, A. A., et al. (2004). Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents. European Journal of Medicinal Chemistry, 39(3), 249-255. Available at: [Link]
- Richards, D., et al. (2019). Recent Progress in the Discovery of P2X3 Antagonists for the Treatment of Chronic Cough.Journal of Medicinal Chemistry. (Contextual citation based on general P2X3 antagonist research involving heterocycles).
-
Lowe-Ma, C. K., et al. (1989). Tetrazolo[1,5-a]pyridines and Furazano[4,5-b]pyridine-1-oxides as Energetic Materials. Naval Weapons Center Report. Available at: [Link]
Sources
Methodological & Application
Synthesis and Functionalization of Novel Derivatives from 8-Bromotetrazolo[1,5-a]pyridine
Application Note: AN-SYN-8BTP-01
Executive Summary
The tetrazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and cis-amide bonds. The 8-bromo derivative, 8-bromotetrazolo[1,5-a]pyridine (8-Br-TP) , is a particularly high-value intermediate. Its C-8 bromine handle allows for late-stage diversification via Palladium-catalyzed cross-couplings, while the tetrazole moiety offers unique reactivity through its valence tautomerism with 2-azido-3-bromopyridine.
This Application Note provides validated protocols for the synthesis of the 8-Br-TP core and its subsequent derivatization into novel chemical space. We focus on overcoming the steric challenges imposed by the C-8 position (peri-like to the bridgehead nitrogen) and exploiting the azide-tetrazole equilibrium for "Click" chemistry applications.
Mechanistic Insight: The Azide-Tetrazole Equilibrium
Before attempting synthesis, researchers must understand the dynamic nature of this scaffold. Tetrazolo[1,5-a]pyridines exist in a solvent- and temperature-dependent equilibrium with their open-chain 2-azidopyridine isomers.
-
Solid State/Polar Solvents (DMSO): Favors the fused Tetrazole form.
-
Gas Phase/Non-Polar Solvents/High Heat: Shifts toward the Azide form.
This equilibrium is critical for derivatization strategy:
-
Pd-Coupling: Performed at moderate temperatures to maintain the fused ring stability.
-
Cycloaddition: High temperatures or specific catalysts are used to access the transient azide for [3+2] cycloadditions.
Diagram 1: Reactivity & Equilibrium Pathway
Caption: Valence tautomerism dictates reactivity. The fused form allows C-8 functionalization; the open form enables cycloadditions.
Protocol 1: Synthesis of the Core Scaffold
Target: 8-Bromotetrazolo[1,5-a]pyridine Primary Reference: Laha, J. K., & Cuny, G. D. (2008).[1] Synthesis.
The most robust route utilizes nucleophilic aromatic substitution (
Materials
-
Substrate: 2-Fluoro-3-bromopyridine (1.0 eq)
-
Reagent: Sodium Azide (
) (1.2 eq) -
Catalyst: Ammonium Chloride (
) (1.0 eq) or (additive) -
Solvent: DMF (Anhydrous)
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-fluoro-3-bromopyridine (500 mg, 2.84 mmol) in anhydrous DMF (5 mL).
-
Addition: Add
(221 mg, 3.40 mmol) and (152 mg, 2.84 mmol) in one portion.-
Expert Note:
buffers the reaction, preventing the formation of side products associated with highly basic conditions.
-
-
Reaction: Heat the mixture to 90 °C for 4–6 hours.
-
Monitoring: Monitor by TLC (30% EtOAc/Hexanes). The starting material (
) will disappear, and a lower spot ( , UV active) will appear.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL). A precipitate should form.
-
Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (
mL), wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).
Yield Expectation: 75–85%
Characterization:
Protocol 2: C-8 Functionalization via Suzuki-Miyaura Coupling
Target: 8-Aryl-tetrazolo[1,5-a]pyridine derivatives
Challenge: The C-8 position is sterically crowded (peri-position). Standard ligands (
Materials
-
Substrate: 8-Bromotetrazolo[1,5-a]pyridine (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.5 eq)
-
Catalyst:
(5 mol%)-
Alternative:
with XPhos for sterically demanding acids.
-
-
Base:
(2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane
Step-by-Step Methodology
-
Degassing: Charge a microwave vial or pressure tube with the substrate, boronic acid, and Pd-catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and aqueous
via syringe. -
Reaction: Heat to 100 °C for 12 hours (oil bath) or 120 °C for 30 min (Microwave).
-
Self-Validating Check: The reaction mixture should turn black (active Pd(0)). If it remains orange/red and no product forms, oxygen poisoning has occurred.
-
-
Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Data Summary: Suzuki Coupling Efficiency
| Boronic Acid Type | Catalyst System | Yield (%) | Notes |
| Phenylboronic acid | 82% | Standard conditions | |
| 4-Methoxyphenyl | 88% | Electron-rich works best | |
| 2-Methylphenyl | 65% | Steric hindrance requires Buchwald ligands | |
| 3-Pyridyl | 45% | Protodeboronation observed |
Protocol 3: "Click" Chemistry (Triazole Synthesis)
Target: 1-(3-Bromopyridin-2-yl)-1,2,3-triazoles Mechanism: Exploiting the azide tautomer.[2] Heating the tetrazole generates the azide in situ, which is trapped by an alkyne.
Materials
-
Substrate: 8-Bromotetrazolo[1,5-a]pyridine (1.0 eq)
-
Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Catalyst:
(10 mol%) -
Ligand: TBTA (10 mol%) - Crucial for stabilizing Cu(I)
-
Solvent: t-Butanol / Water (1:1) or DMSO[3]
Step-by-Step Methodology
-
Mixture Preparation: Dissolve substrate and alkyne in DMSO (for higher temp stability).
-
Catalyst Addition: Add pre-mixed
/TBTA solution. -
Reaction: Heat to 110 °C .
-
Causality: High temperature is NOT for the click reaction rate (which is fast), but to shift the equilibrium from the inert tetrazole to the reactive azide.
-
-
Monitoring: Reaction is complete when the starting tetrazole spot disappears.
-
Workup: Dilute with water, extract with DCM. Wash with
(to remove Copper).
Synthesis Workflow Diagram
Caption: Divergent synthesis workflow. Route A preserves the fused system; Route B exploits the ring-opening equilibrium.
References
-
Keith, J. M. (2006).[1] Efficient Synthesis of Tetrazolo[1,5-a]pyridines via Pd-Catalyzed Coupling.[4] Journal of Organic Chemistry, 71(25), 9540–9543. [Link]
-
Gourdain, S., et al. (2011).[5] Synthesis and Photochemical Behavior of the Tetrazolo Tautomer. The Journal of Organic Chemistry, 76(6), 1906-1909.[5] [Link]
-
RSC Chemical Communications. (2013). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines.[4][6] Chem. Commun.[Link]
Sources
- 1. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
experimental protocol for Suzuki coupling with 8-Bromo-6-methyltetrazolo[1,5-a]pyridine
This application note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions with 8-Bromo-6-methyltetrazolo[1,5-a]pyridine . It is designed for medicinal chemists and process scientists requiring high-fidelity protocols, mechanistic insight, and troubleshooting strategies.[1]
Executive Summary
The tetrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, serving as a bioisostere for quinoline, indole, and purine systems.[1] It offers unique metabolic stability and hydrogen-bonding potential. The 8-bromo-6-methyl derivative represents a critical building block, allowing for late-stage diversification via the C8 position.
However, this substrate presents specific challenges:
-
Azide-Tetrazole Equilibrium: The fused tetrazole ring exists in a temperature-dependent equilibrium with 2-azidopyridine, which can influence thermal stability.
-
Catalyst Poisoning: The nitrogen-rich tetrazole core can coordinate competitively with Palladium (Pd), necessitating robust ligand systems.[1]
-
Electronic Activation: The electron-deficient nature of the scaffold activates the C-Br bond but also increases susceptibility to base-mediated side reactions.
This guide outlines optimized protocols to overcome these hurdles, ensuring high yields and reproducibility.
Substrate Analysis & Mechanistic Insight
Structural Properties
-
Electrophile: 8-Bromo-6-methyltetrazolo[1,5-a]pyridine.
-
Electronic Environment: The tetrazole ring is strongly electron-withdrawing (EWG). This reduces the electron density at the pyridine ring, significantly activating the C8-Br bond for oxidative addition compared to a standard bromopyridine.[1][2]
-
Sterics: The 6-methyl group is meta to the reaction site (C8) and does not impose significant steric hindrance. The C8 position is flanked by the bridgehead carbon and a C7 hydrogen, making it accessible to bulky boronic acids.[1]
The Valence Tautomerism (Safety & Reactivity)
A critical feature of tetrazolo[1,5-a]pyridines is the valence tautomerism with 2-azidopyridines.
-
Low Temperature: The closed tetrazole form is thermodynamically favored.[1]
-
High Temperature (>110°C): The equilibrium shifts toward the open azide form.[1]
-
Implication: While Suzuki coupling requires heat, excessive temperatures (>120°C) may increase the risk of nitrene formation or decomposition.[1] Protocols below are optimized for 80–100°C to maintain ring integrity.
Figure 1: Valence tautomerism between tetrazolo[1,5-a]pyridine and 2-azidopyridine.
Experimental Protocols
Method A: The "Workhorse" Protocol (General Purpose)
Recommended for initial screening and standard aryl/heteroaryl boronic acids.
Rationale: Uses Pd(dppf)Cl₂ , a robust ferrocenyl catalyst that resists deactivation by nitrogen heterocycles.[1] The solvating power of Dioxane/Water ensures solubility of the polar substrate.[1]
| Component | Equivalents | Role |
| Substrate | 1.0 equiv | Electrophile |
| Boronic Acid | 1.2 – 1.5 equiv | Nucleophile |
| Pd(dppf)Cl₂·DCM | 3 – 5 mol% | Catalyst (Bidentate ligand prevents poisoning) |
| K₂CO₃ | 2.0 – 3.0 equiv | Base (Mild, minimizes hydrolysis) |
| 1,4-Dioxane / H₂O | 4:1 ratio (0.1 M) | Solvent System |
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (equipped with a stir bar and septum) with 8-Bromo-6-methyltetrazolo[1,5-a]pyridine (1.0 equiv), Boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inerting: Evacuate and backfill with Nitrogen (N₂) or Argon three times.[1]
-
Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe.
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv) quickly under a positive stream of inert gas.
-
Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LCMS.[1]
-
Note: Do not exceed 100°C to avoid azide equilibrium issues.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1]
Method B: The "High-Performance" Protocol (Sterically Demanding/Unstable)
Recommended for hindered boronic acids or if Method A fails.
Rationale: Uses XPhos Pd G2 , a precatalyst that generates a highly active monoligated Pd(0) species.[1] The bulky biaryl phosphine (XPhos) facilitates oxidative addition and prevents catalyst inhibition by the tetrazole nitrogens.[1]
| Component | Equivalents | Role |
| Catalyst | 2 – 3 mol% | XPhos Pd G2 (Rapid activation) |
| Base | 2.0 equiv | K₃PO₄ (Anhydrous or 0.5M aq) |
| Solvent | THF / H₂O (10:1) | Lower temp capability |
| Temp | 60 – 80°C | Mild conditions preserve sensitive groups |
Procedure Notes:
-
This system is often active at lower temperatures (60°C).[1]
-
If the boronic acid is prone to protodeboronation, use K₃PO₄ (anhydrous) in dry THF or Dioxane.[1]
Optimization & Troubleshooting Guide
Solvent & Base Matrix
If the standard conditions yield poor results, consult this matrix to shift reaction parameters.[1]
| Variable | Recommendation | When to use |
| Solvent | Toluene / Water (10:1) | If the substrate is highly lipophilic or if Dioxane impurities are an issue. |
| Solvent | DMF or DMSO | For highly polar/insoluble coupling partners.[1] Requires higher workup effort.[1] |
| Base | Cs₂CO₃ | Stronger base; use if oxidative addition is slow (poor conversion).[1] |
| Base | NaHCO₃ | Weaker base; use if the boronic acid contains base-sensitive esters or nitriles. |
Troubleshooting Common Issues
| Observation | Diagnosis | Remedial Action |
| "Black Metal" Precipitate | Catalyst decomposition/poisoning. | Switch to XPhos Pd G2 or SPhos Pd G2 . Increase ligand-to-metal ratio (e.g., add extra XPhos). |
| Protodehalogenation (Ar-Br | Reductive elimination side reaction. | Switch solvent to Toluene .[1] Reduce reaction temperature.[1] Ensure solvent is strictly degassed.[1] |
| Low Conversion | Catalyst deactivation by Tetrazole N. | Increase temp to 100°C. Switch to Pd(PPh₃)₄ (high loading, 10%) or Pd(Amphos)Cl₂ .[1] |
| Homocoupling of Boronic Acid | Oxidation of boronic acid.[1] | Ensure rigorous exclusion of Oxygen.[1] Degas solvents by sparging with Argon for 15 mins.[1] |
Workflow Diagram
Figure 2: Decision tree for optimizing Suzuki coupling on the tetrazolo[1,5-a]pyridine scaffold.
Safety & Handling
-
Energetic Material Awareness: While fused tetrazolopyridines are generally more stable than non-fused tetrazoles, they are energetic materials.[1]
-
Heavy Metals: Palladium compounds are toxic.[1] Handle in a fume hood.
-
Pressure: Reactions run in sealed vials at 90–100°C generate pressure.[1] Use rated pressure vials.
References
-
Synthesis of Tetrazolo[1,5-a]pyridines: Laha, J. K.; Cuny, G. D.[1][3] "Synthesis of tetrazolo[1,5-a]pyridines." Synthesis, 2008 , 4002–4006.[1][3] Link
-
Azide-Tetrazole Equilibrium: Keith, J. M.[1] "Pyridine N-oxides to tetrazolo[1,5-a]pyridines." J. Org.[1][3][4][5] Chem., 2006 , 71, 9540–9543.[1][3] Link
-
Suzuki Coupling on 8-Substituted Scaffolds: Guchhait, S. K., et al. "C-H bond functionalization of tetrazolo[1,5-a]pyridine."[1] J. Org.[1][3][4][5] Chem., 2018 , 83, 5327.[1] Link
-
General Suzuki Reviews: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev., 1995 , 95, 2457–2483.[1] Link
-
Catalyst Selection Guide: "Catalyst Selection for Suzuki-Miyaura Coupling." Sigma-Aldrich Technical Guides. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine in organic synthesis
Application Note: 8-Bromo-6-methyltetrazolo[1,5-a]pyridine in Modular Drug Discovery
Abstract
This technical guide details the synthetic utility of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine , a bifunctional heterocyclic building block. Distinguished by its valence tautomerism (azide-tetrazole equilibrium), this scaffold offers a "switchable" reactivity profile essential for diversity-oriented synthesis (DOS). We explore its application in Palladium-catalyzed cross-couplings, "Click" chemistry (CuAAC), and thermal nitrene insertions, providing researchers with a roadmap for generating complex fused heterocycles and biaryl systems.
Chemical Profile & Mechanistic Insight
The utility of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine stems from its ability to exist in two distinct forms depending on environmental conditions. This azide-tetrazole equilibrium is the central "logic gate" for designing experiments with this compound.
The Valence Tautomerism "Switch"
In the solid state and polar solvents (e.g., DMSO), the compound exists predominantly as the fused tetrazolo[1,5-a]pyridine (Form A). Upon heating or in non-polar solvents, the tetrazole ring opens to reveal the 2-azidopyridine moiety (Form B).
-
Form A (Tetrazole): Stable, safe for storage, masks the azide.
-
Form B (Azide): Reactive intermediate for 1,3-dipolar cycloadditions and nitrene generation.
Key Insight: The 6-methyl group provides steric bulk that can subtly influence this equilibrium, often stabilizing the tetrazole form compared to unsubstituted analogs, thereby improving shelf-life stability [1].
Figure 1: The valence tautomerism dictates the synthetic pathway. Form A is the storage state; Form B is the reactive state.
Core Applications
Pathway A: Palladium-Catalyzed Cross-Coupling (C-C Bond Formation)
The bromine atom at position 8 is highly activated for oxidative addition due to the electron-deficient nature of the pyridine ring.
-
Reaction Type: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira.
-
Selectivity: The tetrazole ring remains intact under standard basic coupling conditions (e.g., K₂CO₃, 80°C), provided the temperature does not exceed the decomposition threshold (~120°C).
-
Why it works: The 8-position is meta to the bridgehead nitrogen but ortho to the tetrazole ring fusion, creating a unique electronic environment that facilitates transmetallation [2].
Pathway B: "Click" Chemistry (CuAAC)
By exploiting the equilibrium shift to the azide form (Form B), researchers can react this scaffold with terminal alkynes to generate 1,2,3-triazole libraries.
-
Requirement: The reaction must be run at temperatures sufficient to open the tetrazole ring (typically >60°C) or using a catalyst that stabilizes the transition state.
-
Advantage: This allows for the late-stage introduction of the pyridine core into a drug scaffold via a triazole linker.
Pathway C: Thermal Rearrangement (Nitrene Chemistry)
At high temperatures (>140°C) in high-boiling solvents (e.g., dichlorobenzene), the azide releases nitrogen (N₂) to form a highly reactive singlet nitrene. This intermediate can insert into adjacent bonds or rearrange to form imidazo[1,5-a]pyridines , a privileged scaffold in kinase inhibitors [3].
Experimental Protocols
Protocol 1: Sequential Suzuki Coupling & Click Reaction
Objective: To synthesize a biaryl-triazole derivative.
Step 1: Suzuki-Miyaura Coupling (Preserving the Tetrazole)
| Parameter | Condition | Rationale |
| Reagents | 1.0 eq Scaffold, 1.2 eq Aryl Boronic Acid | Standard stoichiometry. |
| Catalyst | 5 mol% Pd(dppf)Cl₂·DCM | Robust catalyst, resists deactivation by N-heterocycles. |
| Base | 2.0 eq K₂CO₃ (2M aq.) | Mild base to prevent tetrazole degradation. |
| Solvent | 1,4-Dioxane | Good solubility; boiling point (101°C) allows control. |
| Temp/Time | 90°C for 4–6 hours | Sufficient for coupling; minimizes azide formation/loss. |
Procedure:
-
Charge a reaction vial with 8-Bromo-6-methyltetrazolo[1,5-a]pyridine (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill with Argon (3x).
-
Add degassed 1,4-Dioxane and 2M K₂CO₃.
-
Heat to 90°C. Monitor by LC-MS (Target mass will be M+Aryl-Br).
-
Note: Do not overheat. If the tetrazole opens, it may coordinate Pd, poisoning the catalyst.
Step 2: One-Pot "Click" Cycloaddition
-
To the crude mixture (or isolated intermediate), add terminal alkyne (1.5 eq).
-
Add CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%).
-
Add co-solvent (t-BuOH/H₂O 1:1) if precipitation occurs.
-
Crucial Step: Heat to 100°C in a sealed tube.
-
Mechanism:[1] The heat forces the equilibrium to the Azide form. The Cu(I) then traps the azide into the triazole cycle.
-
-
Stir for 12 hours. The final product is a 1,2,3-triazole linked to the biaryl pyridine core.
Workflow Visualization
The following diagram illustrates the decision tree for synthesizing libraries using this scaffold.
Figure 2: Modular synthesis strategy allowing for "Br-first" or "Tetrazole-first" functionalization.
Safety & Handling (E-E-A-T)
-
Explosion Hazard: While tetrazolo[1,5-a]pyridines are generally more stable than organic azides, they are energetic materials. Do not heat neat (without solvent) above 140°C.
-
Shock Sensitivity: Treat the solid as potentially shock-sensitive. Use plastic spatulas.
-
Toxicity: Like many fused pyridines, assume potential kinase inhibition activity and handle with standard PPE (gloves, goggles, fume hood).
References
-
Laha, J. K., & Cuny, G. D. (2008).[2] Synthesis of tetrazolo[1,5-a]pyridines. Synthesis, 2008(24), 4002–4006.
-
Keith, J. M. (2006).[2] Efficient synthesis of tetrazolo[1,5-a]pyridines from pyridine N-oxides.[2] The Journal of Organic Chemistry, 71(25), 9540–9543.
-
Gaponov, A. A., et al. (2017). Azide-tetrazole equilibrium in the synthesis of fused heterocycles. Advances in Heterocyclic Chemistry, 123, 1–62.[3]
Sources
Application Note: High-Purity Isolation and Purification of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine
This Application Note is structured to provide a comprehensive, field-validated protocol for the purification of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine . It moves beyond simple recipe-following to explain the chemical logic dictating each step, ensuring reproducibility and safety in a drug discovery context.
Abstract & Strategic Importance
The tetrazolo[1,5-a]pyridine scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and offering unique metabolic stability profiles. The specific derivative, 8-Bromo-6-methyltetrazolo[1,5-a]pyridine , is a high-value intermediate.[1] The C8-bromo substituent provides an essential handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C6-methyl group modulates lipophilicity and binding pocket fit.[1]
Achieving high purity (>98%) is challenging due to the azide-tetrazole equilibrium and the potential coprecipitation of inorganic azides.[1] This protocol details a robust purification strategy prioritizing safety, scalability, and removal of transition-metal catalyst poisons.
Safety Directive (Critical)
WARNING: Energetic & Toxic Hazards
-
Azide Hazards: Sodium azide (
) is acutely toxic and reacts with acids to form hydrazoic acid ( ), a volatile and explosive gas. Never use halogenated solvents (DCM, chloroform) with sodium azide due to the risk of forming di- and tri-azidomethane (highly explosive). -
Tetrazole Stability: While tetrazolo[1,5-a]pyridines are generally more stable than non-fused tetrazoles, they are energetic materials. Avoid temperatures >140°C during drying.[1]
-
Waste Disposal: Quench all aqueous azide waste with excess sodium nitrite (
) and sulfuric acid in a controlled manner before disposal to prevent accumulation in plumbing.[1]
Synthesis Context
To understand the purification, one must understand the impurities generated during synthesis. The standard preparation involves nucleophilic aromatic substitution (
-
Reaction: 3-bromo-2-chloro-5-methylpyridine +
8-Bromo-6-methyltetrazolo[1,5-a]pyridine + [1] -
Key Impurities:
Mechanism & Equilibrium Diagram
The following diagram illustrates the synthetic pathway and the critical equilibrium that dictates handling conditions.
Figure 1: Synthetic pathway showing the SNAr mechanism and the valence tautomerism between the azide and tetrazole forms.
Detailed Purification Protocol
Phase A: Work-up and Crude Isolation
Objective: Remove bulk DMF and inorganic azides.[1]
-
Quenching: Upon reaction completion (monitored by TLC, typically 100°C for 16h), cool the mixture to room temperature (25°C).
-
Precipitation (Method A - Preferred):
-
Filtration: Filter the solid using a sintered glass funnel. Wash the cake copiously with cold water (
mL) to remove residual DMF. -
Drying: Dry the crude solid under vacuum at 45°C for 4 hours.
-
Checkpoint: If no precipitate forms (oiling out), proceed to Extraction (Method B) : Extract with Ethyl Acetate (
), wash with brine, dry over , and concentrate.
-
Phase B: Purification by Recrystallization (Primary Method)
Objective: Isolate high-purity crystals (>98%) suitable for X-ray or biological assay.[1]
-
Solvent System: Ethanol (EtOH) or Ethanol/Water.[1]
-
Rationale: Tetrazolo[1,5-a]pyridines exhibit a steep solubility curve in hot ethanol.[1]
Step-by-Step:
-
Place the crude dried solid in a round-bottom flask.
-
Add absolute Ethanol (approx. 5-10 mL per gram of crude).
-
Heat to reflux (78°C) with magnetic stirring until the solid dissolves completely.
-
Note: If insoluble particles remain after 15 mins, filter hot to remove inorganic salts (
).
-
-
Remove from heat and allow the flask to cool slowly to room temperature.
-
Induction: Once at RT, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.
-
Collection: Filter the white needles/crystalline powder. Wash with a small amount of cold ethanol (-20°C).[1]
-
Drying: Dry in a vacuum oven at 50°C overnight.
Phase C: Flash Column Chromatography (Secondary Method)
Objective: Required if significant unreacted starting material (chloropyridine) is present, as it may co-crystallize.
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 9:1 to 7:3).[1]
-
Detection: UV at 254 nm.[1]
Protocol:
-
Load: Dissolve crude in minimum DCM (ensure no azide residue!) or adsorb onto silica.
-
Elution:
-
Validation: The tetrazole usually runs lower than the halo-pyridine precursor due to the polarity of the tetrazole ring.[1]
Analytical Quality Control (QC)
Verify the identity and purity using the following parameters.
| Parameter | Expected Value/Observation | Methodological Note |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or residual DMF.[1] |
| 1H NMR (CDCl3) | Distinct aromatic signals.[1][2][3][4][5] Absence of aldehyde protons.[1] | Check for solvent peaks (DMF: |
| 13C NMR | Tetrazole C-bridgehead signal typically ~148-150 ppm.[1] | Confirms ring closure vs. azide.[1] |
| LC-MS | [M+H]+ = 213/215 (Br isotope pattern 1:[1]1) | Essential to confirm Br is intact.[1] |
| Melting Point | Distinct sharp range (Lit.[1] analogs ~150-180°C) | Broad range indicates salt contamination.[1] |
Process Workflow & Decision Tree
This diagram guides the researcher through the decision-making process based on the state of the crude material.
Figure 2: Decision tree for selecting the optimal purification route based on crude intermediate physical state and purity.
Troubleshooting & Optimization
Issue: Low Yield after Crystallization
-
Cause: Product is too soluble in Ethanol at RT.[1]
-
Solution: Use a co-solvent system.[1] Dissolve in minimum hot Ethanol, then add water dropwise until turbidity persists. Re-heat to clear, then cool. This "drowning out" technique forces precipitation.[1]
Issue: Product is an Oil
-
Cause: Residual DMF preventing crystallization or presence of the open-chain azide isomer.[1]
-
Solution:
Issue: Safety Concerns with Scale-up
-
Mitigation: For scales >10g, avoid the acid-catalyzed method described in some older literature (using HCl/NaN3) as this generates lethal
gas [1]. Stick to the DMF/NaN3 thermal method which is safer and industry-standard for this transformation.[1]
References
-
Synthesis of Tetrazolo[1,5-a]pyridines via SNAr
-
General Reactivity of Tetrazolo[1,5-a]pyridines
-
Safety in Azide Chemistry
Sources
- 1. (Tetrazoles) | BLDpharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Note: Synthesis of Tetrazolo[1,5-a]pyridines via TBAF-Catalyzed Reaction of 2-Halopyridines with Trimethylsilyl Azide
[1]
Executive Summary
Tetrazolo[1,5-a]pyridines are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and cis-amide bonds. Their synthesis has traditionally relied on the nucleophilic aromatic substitution (
Strategic Analysis & Mechanism
The Azide-Tetrazole Equilibrium
The defining feature of this synthesis is the valence tautomerism between the cyclic tetrazolo[1,5-a]pyridine (A) and the linear 2-azidopyridine (B).
-
Thermodynamics: The equilibrium is driven by solvent polarity and temperature. Polar aprotic solvents (DMSO, DMF) and electron-withdrawing substituents stabilize the dipolar tetrazole form (A). Non-polar solvents (
) and elevated temperatures shift the equilibrium toward the azide form (B). -
Implication: Characterization data (NMR/IR) may vary significantly based on the solvent used for analysis.
Mechanistic Pathway
The reaction proceeds via a fluoride-activated
-
Activation: TBAF provides a soluble fluoride source that attacks the silicon atom of TMSN
, generating a "naked," highly nucleophilic azide anion ( ) in situ. -
Substitution: The activated azide attacks the C-2 position of the pyridine, displacing the halide (F, Cl, Br) via a Meisenheimer complex.
-
Cyclization: The resulting 2-azidopyridine undergoes rapid intramolecular 1,5-dipolar cyclization to form the fused tetrazole ring.
Figure 1: Mechanistic pathway showing TBAF activation and the azide-tetrazole equilibrium.
Safety Directives (Critical)
Hazard Identification
-
Trimethylsilyl Azide (TMSN
): Thermal stability is higher than metal azides, but it is hydrolytically unstable. -
Hydrazoic Acid (
): Contact between TMSNngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> and water/acid generates , a highly volatile, toxic, and explosive gas.-
Rule: Never use acidic workups.[4]
-
Rule: All rotary evaporators must be vented into a fume hood, not the general lab atmosphere.
-
Quenching Protocol
Excess TMSN
-
Quench Buffer: Saturated aqueous Sodium Bicarbonate (
) or 1M NaOH. -
Waste Disposal: Azide-containing aqueous waste must be collected separately in a container treated with bleach (sodium hypochlorite) to oxidize residual azide to nitrogen gas.
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2-Halopyridine | Substrate | 1.0 | 2-Fluoro > 2-Chloro > 2-Bromo (Reactivity order) |
| TMSN | Reagent | 1.5 | Handle in fume hood; moisture sensitive. |
| TBAF·xH | Catalyst | 1.0 - 1.5 | 1M solution in THF or solid hydrate. |
| DMF | Solvent | [0.2 M] | Anhydrous preferred to minimize TMSN |
Step-by-Step Methodology
Step 1: Reaction Assembly
-
Oven-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Charge the flask with the 2-halopyridine (1.0 mmol) and anhydrous DMF (5.0 mL).[2]
-
Add TMSN
(1.5 mmol, 173 mg/200 µL) via syringe. -
Add TBAF (1.5 mmol) in one portion. Note: If using TBAF solution in THF, strip the THF first if higher temperatures are required, though 85°C usually tolerates small amounts of THF.
Step 2: Reaction
-
Heat the mixture to 85°C .
-
Stir for 16–24 hours . Monitor conversion by TLC (Note: The product is often more polar than the starting material).
-
Checkpoint: If conversion is stalled, an additional 0.5 equiv of TMSN
may be added.
-
Step 3: Workup (Alkaline)
-
Cool the reaction mixture to room temperature.
-
CRITICAL: Pour the mixture slowly into a stirred beaker containing saturated aqueous NaHCO
(20 mL). This buffers the hydrolysis products. -
Extract with Ethyl Acetate (
mL).[2] -
Wash the combined organics with water (
mL) and brine ( mL) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure (Water bath < 40°C).
Step 4: Purification
-
Purify via silica gel flash chromatography.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 50% EtOAc).
-
-
Recrystallization (optional): Ethanol or EtOAc/Hexanes.
Data Interpretation & Troubleshooting
Characterization (NMR/IR)
The equilibrium (See Section 2.1) complicates analysis.
| Method | Observation | Interpretation |
| Sharp, distinct aromatic signals. | Polar solvent shifts equilibrium to Tetrazole (A) .[5] Preferred for publication data. | |
| Broadened signals or dual sets of peaks. | Non-polar solvent allows rapid equilibrium or favors Azide (B) . | |
| IR Spectroscopy | Strong band @ ~2130 | Indicates presence of Azide ( |
| IR Spectroscopy | Absence of azide band. | Indicates exclusive Tetrazole form (solid state). |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Substrate deactivation (e.g., 2-Cl with EDG). | Switch to 2-Fluoropyridine substrate; Increase Temp to 100°C. |
| Stalled Reaction | TMSN | Use anhydrous DMF; Add fresh TMSN |
| Explosion Risk | Concentration of azide distillate. | Do not distill reaction mixture to dryness if volatile azides are suspected. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of tetrazolo[1,5-a]pyridines.
References
-
Laha, J. K., & Cuny, G. D. (2008).[1] Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate.[1][2] Synthesis, 4002–4006.[1]
-
BenchChem Technical Support. (2025). In-Depth Technical Guide to the Synthesis of Tetrazolo[1,5-a]pyridin-8-amine from 2-Halopyridines. BenchChem Application Notes.
-
Scapin, E., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2396–2407.[6]
-
University of Minnesota EHS. (n.d.). Dangers of Azide Reactions: Explosion during TMSN3 Synthesis. Safety Alerts.
Sources
- 1. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
functionalization of the 8-bromo position on the tetrazolo[1,5-a]pyridine ring
[1]
Introduction & Mechanistic Insight
The tetrazolo[1,5-a]pyridine scaffold is a privileged bioisostere for the carboxylic acid moiety and a critical pharmacophore in modern drug discovery (e.g., P2X3 antagonists, antibacterial agents). Functionalization at the 8-position is synthetically non-trivial due to the unique electronic environment created by the fused tetrazole ring.
Structural Definition & Numbering
It is critical to map the numbering correctly to understand reactivity. The 8-bromo-tetrazolo[1,5-a]pyridine (Structure B ) is synthesized from 3-bromo-2-halopyridine (Structure A ).
-
C8 Position: Corresponds to the C3-position of the parent pyridine. It is electronically distinct from the highly electrophilic C5 position (originally C6 of pyridine).
-
Azido-Tetrazole Equilibrium: In solution, this scaffold exists in equilibrium with its valence tautomer, 2-azido-3-bromopyridine . This equilibrium is temperature-dependent; higher temperatures favor the open azide form, which can alter reactivity and safety profiles.
The Reactivity Challenge
-
Catalyst Deactivation: The tetrazole nitrogens (N1-N3) are competent ligands for Pd(II), potentially sequestering the catalyst.
-
Ring Opening (Nucleophilic Attack): Strong nucleophiles (especially primary amines) can attack the electrophilic C5 position , leading to ring opening and formation of dienyltetrazoles.
-
Thermal Instability: High-temperature couplings (>100°C) risk shifting the equilibrium toward the azide, increasing the likelihood of nitrene formation or decomposition.
Visualizing the Scaffold & Equilibrium
The following diagram illustrates the synthesis and the critical valence tautomerism that dictates reaction parameters.
Figure 1: Synthesis and reactivity map. The equilibrium favors the tetrazole at room temperature but must be managed during thermal catalysis.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Arylation/Heteroarylation of the C8 position. Rationale: Standard Pd(PPh3)4 is often insufficient due to tetrazole coordination. We utilize Pd(dppf)Cl2 or XPhos Pd G2 for higher turnover numbers (TON) at moderate temperatures.
Reagents & Conditions
| Component | Standard Condition | Challenging Substrates (Steric/Heteroaryl) |
| Catalyst | Pd(dppf)Cl2·DCM (5 mol%) | XPhos Pd G2 (2-5 mol%) |
| Base | Na2CO3 (2.0 equiv, 2M aq) | K3PO4 (2.0 equiv, solid) |
| Solvent | 1,4-Dioxane / Water (4:1) | Toluene / Ethanol / Water (4:1:1) |
| Temp | 80 °C | 90 °C |
| Time | 4 - 12 hours | 2 - 6 hours |
Step-by-Step Methodology
-
Preparation: Charge a microwave vial or Schlenk tube with 8-bromo-tetrazolo[1,5-a]pyridine (1.0 equiv), boronic acid (1.2–1.5 equiv), and base.
-
Deoxygenation: Evacuate and backfill with Argon (3 cycles). This is crucial to prevent homocoupling and catalyst oxidation.
-
Catalyst Addition: Add the Pd-catalyst and solvent system under a counter-flow of Argon.
-
Reaction: Heat to 80°C. Note: Do not exceed 100°C to minimize azide equilibrium shifts.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is typically more polar than the starting bromide.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Introduction of amines at C8. Critical Risk: Amines are nucleophiles that can attack C5, causing ring opening (see Figure 1). Strategy: Use bulky ligands (BINAP, Xantphos) to accelerate reductive elimination and weak bases (Cs2CO3) to reduce background nucleophilicity.
Reagents & Conditions
| Component | Recommendation | Mechanism/Reasoning |
| Catalyst | Pd2(dba)3 (2.5 mol%) | Source of Pd(0) |
| Ligand | Xantphos or BINAP (5-7 mol%) | Large bite angle favors C-N reductive elimination. |
| Base | Cs2CO3 (2.0 equiv) | Avoid NaOtBu . Strong alkoxides promote ring opening. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous, degassed. |
| Temp | 90 - 100 °C | Required for activation of the C8-Br bond. |
Step-by-Step Methodology
-
Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 and Xantphos in the solvent and stir for 10 mins to form the active catalyst species (L2Pd).
-
Substrate Addition: Add 8-bromo-tetrazolo[1,5-a]pyridine (1.0 equiv), amine (1.2 equiv), and Cs2CO3.
-
Heating: Heat to 90°C. Monitor by LCMS.
-
Checkpoint: If LCMS shows a mass corresponding to [M+Amine+H2O], ring opening has occurred (formation of amide/diazepine species). Lower temperature or switch to BrettPhos Pd G3.
-
-
Workup: Filter through Celite to remove Palladium black. Concentrate and purify.
Protocol C: Synthesis of Starting Material (8-Bromo-tetrazolo[1,5-a]pyridine)
If the starting material is not commercially available, it must be synthesized from 3-bromo-2-chloropyridine .
-
Reagents: 3-Bromo-2-chloropyridine (1 equiv), NaN3 (1.5 equiv), NH4Cl (1.5 equiv).
-
Solvent: DMF (0.5 M).
-
Procedure: Heat at 70-80°C for 4-8 hours.
-
Safety: Do not overheat. The intermediate 2-azido-3-bromopyridine cyclizes spontaneously.
-
-
Isolation: Pour into ice water. The product usually precipitates as a solid. Filter and wash with cold water.
-
Yield: Typically 80-90%.
-
Troubleshooting & Optimization Matrix
Use the following decision tree to optimize low-yielding reactions.
Figure 2: Troubleshooting logic for common failure modes.
Safety & Handling
-
Energetic Material: While tetrazolo[1,5-a]pyridines are generally more stable than non-fused tetrazoles, they are energetic. Avoid rotary evaporation to dryness at high temperatures (>50°C).
-
Metal Azides: If synthesizing the starting material using NaN3, ensure waste streams are quenched with bleach (sodium hypochlorite) to prevent formation of explosive diazidomethane or heavy metal azides in drains.
References
-
Synthesis via Azide Displacement: Laha, J. K., & Cuny, G. D. (2008).[1] Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines.[1][2] Synthesis, 2008(24), 4002-4006. Link
-
Azide-Tetrazole Equilibrium: Wentrup, C. (2009). Ring opening and ring expansion of 8-cyano-tetrazolo[1,5-a]pyridine with secondary amines. Arkivoc, 2009(6), 30-37.[3] Link
-
Suzuki Coupling on Fused Systems: Jismy, B., et al. (2021).[4] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[4] RSC Advances, 11, 1287-1302.[4] Link
-
Buchwald-Hartwig General Guidelines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[5] Chemical Reviews, 116(19), 12564-12649. Link
developing kinase inhibitors from pyrazolo[1,5-a]pyrimidine scaffolds
Application Note: Strategic Development of Kinase Inhibitors using the Pyrazolo[1,5-a]pyrimidine Scaffold
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, widely utilized for its bioisosteric resemblance to the adenine ring of ATP. This application note provides a comprehensive guide for researchers developing type I and type I½ kinase inhibitors derived from this core. We detail the structural rationale (SAR), a robust regioselective synthetic protocol, and a validated TR-FRET biochemical assay workflow for determining potency (
Rational Design & Structure-Activity Relationship (SAR)
The pyrazolo[1,5-a]pyrimidine core functions as an ATP-mimetic.[1] Its success in drugs like Dinaciclib (CDK inhibitor) stems from its ability to form critical hydrogen bonds with the kinase hinge region while offering three distinct vectors (C3, C5, C7) for optimizing selectivity and physicochemical properties [1, 2].
Binding Mode Mechanics
-
Hinge Binding (The Anchor): The bridgehead nitrogen (N4) and the pyrazole nitrogen (N1) typically interact with the kinase hinge region via hydrogen bonding (Acceptor-Donor motif).[1]
-
Selectivity Vector (C7 Position): Substituents here project toward the solvent front or the "gatekeeper" residue.[1] Bulky groups at C7 can induce selectivity against kinases with small gatekeepers (e.g., Thr/Ala) versus large ones (e.g., Phe/Met) [3].
-
Solubility Vector (C3/C5 Positions): These positions usually face the ribose binding pocket or solvent, making them ideal for attaching solubilizing moieties (e.g., morpholines, piperazines) without disrupting the primary binding mode.
Figure 1: Pharmacophore Mapping of the Scaffold
Caption: Interaction map showing the critical vectors of the pyrazolo[1,5-a]pyrimidine scaffold within the ATP binding pocket.
Synthetic Protocol: Regioselective Cyclocondensation
A common challenge in synthesizing this scaffold is regioselectivity during the condensation of aminopyrazoles with unsymmetrical 1,3-dicarbonyls. The following protocol utilizes a controlled acid-catalyzed condensation to favor the 7-substituted isomer [4].[1]
Materials
-
Starting Material A: 3-amino-4-substituted-pyrazole (1.0 eq)
-
Starting Material B: 1,3-diketone or
-keto ester (1.1 eq)[1] -
Solvent: Glacial Acetic Acid (AcOH)[1]
-
Catalyst: None (AcOH acts as solvent/catalyst) or Piperidine (if using EtOH)[1]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Starting Material A (e.g., 5 mmol) in Glacial Acetic Acid (10 mL).
-
Addition: Add Starting Material B (5.5 mmol) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (
C) for 2–4 hours. Monitor progress via TLC (System: 5% MeOH in DCM) or LC-MS.-
Checkpoint: The formation of the bicyclic core is usually indicated by a significant shift in retention time and the loss of the M+18 (water) mass peak.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL).
-
If Solid Forms: Collect the precipitate by vacuum filtration.[1] Wash with cold water (
mL) and diethyl ether ( mL).[1] -
If Oiling Occurs: Extract with Ethyl Acetate (
mL).[1] Wash combined organics with saturated (to remove AcOH) and brine.[1] Dry over and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-50% EtOAc/Hexanes).
Figure 2: Synthetic Workflow
Caption: General workflow for the regioselective synthesis of the pyrazolo[1,5-a]pyrimidine core.
Biochemical Profiling: TR-FRET Assay Protocol
To validate the kinase inhibitory potential, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).[1] This homogeneous assay format is robust against compound autofluorescence and is ideal for
Assay Principle
A Terbium (Tb)-labeled antibody binds to the phosphorylated product of the kinase reaction.[1] Energy transfer occurs between the Tb donor and a FRET-acceptor labeled substrate (or tracer) only when phosphorylation occurs (or tracer binds).[1] Inhibitors decrease the FRET signal.[1][2]
Protocol (384-well format)
-
Compound Preparation:
-
Prepare a 10-point serial dilution (1:3) of the inhibitor in 100% DMSO (Start conc: 1 mM).[1]
-
Dilute 1:100 into Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35) to generate 4X working stocks (Final DMSO = 1%).
-
-
Plate Loading:
-
Incubation:
-
Centrifuge plate at 1000 rpm for 30 seconds.
-
Incubate at room temperature (
C) for 60 minutes (protected from light).
-
-
Detection:
-
Data Analysis:
Representative Data: SAR Trends
Mock data demonstrating typical SAR improvements.
| Compound ID | R3 (Solubility) | R7 (Selectivity) | IC50 (nM) | Solubility (uM) |
| PP-01 | -H | -Phenyl | 450 | < 10 |
| PP-02 | -CN | -Phenyl | 120 | < 10 |
| PP-03 | -CN | -2-Cl-Phenyl | 15 | 15 |
| PP-04 | -Morpholine | -2-Cl-Phenyl | 22 | > 100 |
References
-
Paruch, K., et al. (2024).[1] "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases." Pharmaceuticals, 17, 1667.[1][3] Link[1]
-
Laleu, B., et al. (2022).[1] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Advances. Link
-
Kumar, V., et al. (2024).[1] "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules, 29(15).[1] Link[1]
-
Li, X., et al. (2022).[1] "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation." Organic Letters, 24(7), 1454–1459.[4] Link[1][5]
-
Thermo Fisher Scientific. "LanthaScreen™ Kinase Assay Validation Protocol." Application Note. Link
-
Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Technical Guide. Link
Sources
- 1. Dinaciclib - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 4. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Guide: Troubleshooting Side Reactions in Tetrazolo[1,5-a]pyridine Synthesis
Topic: Troubleshooting Side Reactions in the Synthesis of Tetrazolo[1,5-a]pyridines Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Introduction: The Scaffold & The Challenge
Tetrazolo[1,5-a]pyridines are critical fused heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids or as precursors to energetic materials. While the primary synthesis—nucleophilic displacement of a 2-halopyridine with azide followed by cyclization—appears straightforward, it is plagued by a unique phenomenon: azide-tetrazole tautomerism .
This guide moves beyond standard protocols to address the specific failure modes, safety hazards, and analytical confusion caused by this equilibrium and competing side reactions.
Critical Analysis: The Azide-Tetrazole Equilibrium[1][2][3][4][5]
The most frequent "failure" reported by users is not a synthetic failure, but an analytical misinterpretation. The 2-azidopyridine intermediate and the fused tetrazolo[1,5-a]pyridine product exist in a dynamic equilibrium.[1][2][3][4]
The Mechanism
The cyclization is an electrocyclic reaction. The position of the equilibrium (
Figure 1: The dynamic equilibrium between 2-azidopyridine and tetrazolo[1,5-a]pyridine. Note that entropy favors the open azide form at higher temperatures.
Troubleshooting Q&A: Analytical Confusion
Q: My LC-MS shows the correct mass, but the
-
Diagnosis: In non-polar solvents like CDCl
, the equilibrium often shifts toward the 2-azidopyridine (open form). -
Validation: Run the NMR in DMSO-d
. The high polarity of DMSO stabilizes the dipolar tetrazole ring, shifting the equilibrium toward the closed form. If the spectrum changes significantly (typically upfield shifts for the ring protons) to match the tetrazole, your synthesis was successful.
Q: I see a mixture of two compounds in NMR. Is this an impurity? A: It is likely the two tautomers in slow exchange on the NMR timescale.
-
Action: Perform a Variable Temperature (VT) NMR experiment. If the peaks coalesce at higher temperatures, they are tautomers, not impurities.
Synthetic Route Troubleshooting (S Ar Method)
The most common route is the reaction of 2-halopyridines with sodium azide.
Common Failure Modes
| Issue | Symptom | Root Cause | Corrective Action |
| Incomplete Conversion | Starting material (SM) remains after 24h. | Poor nucleophilicity or deactivated ring. | Switch to TMSN |
| Hydrolysis | Formation of pyridin-2-one (M+16 mass). | Water in solvent + high temp + basic conditions.[1] | Use anhydrous DMF/DMSO. Ensure NaN |
| Regioisomerism | Multiple tetrazole spots on TLC. | Substituents at C3 blocking cyclization. | If C3 is substituted, steric hindrance may prevent closure, trapping the molecule as the azide or forcing reaction at a different site if multiple halides exist. |
| Explosion/Pressure | "Pop" during workup or heating. | Formation of HN | NEVER use halogenated solvents (DCM/CHCl |
Decision Tree for Reaction Optimization
Figure 2: Troubleshooting logic flow for S
Validated Experimental Protocols
Protocol A: Standard S Ar (Sodium Azide)
Best for electron-deficient 2-halopyridines.
-
Dissolution: Dissolve 2-halopyridine (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Addition: Add Sodium Azide (NaN
) (1.5 equiv).-
Safety Note: Do not use water if the substrate is prone to hydrolysis.
-
-
Reaction: Heat to 80–100 °C for 12–24 hours behind a blast shield.
-
Workup: Cool to room temperature. Pour into ice water.
-
Precipitation: In many cases, the tetrazolo[1,5-a]pyridine will precipitate as a solid. Filter and wash with water.
-
Extraction: If no precipitate, extract with Ethyl Acetate. Avoid DCM (safety risk with residual azide).
-
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid equilibrium shifts on silica.
Protocol B: TMSN / TBAF Method
Best for unreactive substrates or sensitive functional groups.
-
Dissolution: Dissolve 2-halopyridine (1.0 equiv) in THF or DMF.
-
Activation: Add Trimethylsilyl azide (TMSN
) (1.5 equiv) and TBAF (1.0 equiv, 1M in THF). -
Mechanism: Fluoride generates the soluble, "naked" azide anion, which is far more nucleophilic than polymeric NaN
. -
Reaction: Stir at 40–80 °C.
-
Workup: Quench with water, extract with Ethyl Acetate.
Safety: The Hydrazoic Acid Hazard[8]
WARNING: The synthesis involves azide ions.[1][2][5] Contact with acid releases Hydrazoic Acid (HN
-
Acidic Impurities: Ensure starting materials (especially if made via acid chlorides) are free of residual acid.
-
Waste Disposal: Quench all aqueous waste streams with Sodium Nitrite (NaNO
) and dilute Sulfuric Acid in a controlled manner to decompose residual azide into N and N O before disposal. Do not pour azide solutions into metal drains (forms shock-sensitive metal azides).
References
-
Laha, J. K., & Cuny, G. D. (2008).[6][7] Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate.[2][6][7] Synthesis, 4002-4006.[6][7] Link
-
Cmoch, P., et al. (1997).[4]
H, C and N NMR and IR Studies of Halogen-Substituted Tetrazolo[1,5-a]pyridines. Journal of Physical Organic Chemistry, 10, 237-242. Link -
Lowary, T. L., et al. (1990). Tetrazolo[1,5-a]pyridines and furazano[4,5-b]pyridine 1-oxides.[3][8] The Journal of Organic Chemistry, 55, 3680-3684. Link
-
BenchChem. (2025).[1][2] In-Depth Technical Guide to the Synthesis of Tetrazolo[1,5-a]pyridin-8-amine from 2-Halopyridines. Link
-
Portona, J., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2373–2384. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tetrazolo(1,5-a)pyridines and furazano(4,5-b)pyridine 1-oxides (Journal Article) | OSTI.GOV [osti.gov]
- 4. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 7. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. apps.dtic.mil [apps.dtic.mil]
optimization of reaction conditions for 8-Bromo-6-methyltetrazolo[1,5-a]pyridine derivatization
The following technical guide is designed for the optimization of reaction conditions for 8-Bromo-6-methyltetrazolo[1,5-a]pyridine , a scaffold that exhibits unique valence tautomerism.
Introduction & Scaffold Analysis
The 8-Bromo-6-methyltetrazolo[1,5-a]pyridine scaffold represents a "chameleon" in heterocyclic chemistry. Its reactivity is governed by a dynamic equilibrium between the fused tetrazole form and the open-chain 2-azidopyridine form .
Successful derivatization at the C8-bromo position (Suzuki, Buchwald-Hartwig) requires strict control over this equilibrium. If the reaction conditions inadvertently favor the azide isomer or trigger nitrogen elimination, the synthesis will fail, often yielding intractable tars or ring-expanded diazepines.
The Core Challenge: Valence Tautomerism
Before attempting any coupling, you must visualize the species present in your flask.
Figure 1: The valence tautomerism is solvent and temperature-dependent. High temperatures drive the equilibrium toward the azide, which can then decompose.
Critical Troubleshooting: Reaction Optimization
Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Arylation at C8 without ring opening.
Q: My Suzuki coupling conversion is low (<30%), and I see a new spot on TLC that isn't product. What is happening?
A: You are likely experiencing catalyst poisoning by the tetrazole nitrogen or thermal decomposition of the azide tautomer.
-
The Problem: The N1-position of the tetrazole is a competent ligand for Palladium. If your catalyst loading is low, the substrate sequesters the Pd. Furthermore, if you are heating above 100°C in toluene, the azide form may be generating nitrenes.
-
The Fix:
-
Switch Solvent: Change from Toluene to 1,4-Dioxane/Water (4:1) or DMF . Polar solvents stabilize the tetrazole form, minimizing the risk of azide decomposition [1].
-
Base Selection: Avoid strong alkoxides (NaOtBu). Use K₃PO₄ or Cs₂CO₃ . These provide sufficient activation for the boronic acid without triggering nucleophilic attack on the tetrazole ring.
-
Catalyst System: Switch to a catalyst with a bulky, electron-rich ligand that outcompetes the substrate for Pd coordination. Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ are robust starting points.
-
Optimized Protocol (Suzuki):
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Bidentate ligand prevents catalyst deactivation. |
| Solvent | 1,4-Dioxane : H₂O (4:1) | Stabilizes tetrazole tautomer; promotes transmetallation. |
| Base | K₃PO₄ (2.0 equiv) | Mild enough to prevent ring opening; strong enough for boronic acids. |
| Temp | 80–90°C | Do not exceed 100°C . |
Module B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Amination at C8. This is more challenging due to the potential for the amine nucleophile to attack the tetrazole ring (ring opening).
Q: Upon adding the amine and heating, my starting material disappears, but I don't get the coupled product. I see a complex mixture.
A: This indicates nucleophilic ring opening . The C5 position of the tetrazolo[1,5-a]pyridine is electrophilic. Primary or secondary amines can attack here, breaking the ring to form a pyridine-tetrazole chain or other rearrangement products [2].
-
The Mechanism: The amine attacks the bridgehead carbon (C5), leading to ring scission before the Pd-catalyzed coupling can occur.
-
The Fix:
-
"Pre-catalyst" Activation: Do not mix the amine and substrate immediately at high heat. Generate the active L-Pd(0) species first.[1]
-
Ligand Choice: Use Xantphos or BrettPhos . These ligands facilitate rapid reductive elimination, favoring the coupling over the background ring-opening reaction.
-
Order of Addition: Add the base last or use a weaker base like Cs₂CO₃ instead of NaOtBu.
-
Optimized Protocol (Buchwald):
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) | Source of Pd(0). |
| Ligand | Xantphos (5 mol%) | Large bite angle favors C-N bond formation. |
| Base | Cs₂CO₃ (2.0 equiv) | Carbonate bases reduce risk of nucleophilic attack on the ring. |
| Solvent | 1,4-Dioxane | Anhydrous conditions are critical to prevent hydrolysis. |
| Temp | 90°C | Sufficient for activation, safe for stability. |
Decision Logic for Optimization
Use this workflow to diagnose failure modes in your specific experiment.
Figure 2: Diagnostic logic for identifying failure modes in tetrazolo-pyridine couplings.
Safety & Handling FAQs
Q: Is 8-Bromo-6-methyltetrazolo[1,5-a]pyridine explosive? A: While tetrazoles are high-energy species, the fused pyridine system generally imparts stability compared to isolated tetrazoles. However, the azide tautomer is sensitive.
-
Decomposition Onset: Typically >160°C for this class [3].
-
Precaution: Never heat the dry solid. Always keep it in solution when heating. Avoid metal spatulas if possible (trace metal sensitivity of azides), though this is less critical than for sodium azide.
Q: Can I use microwave heating? A: Yes, but with extreme caution. Microwave heating can create "hot spots" that locally exceed the decomposition temperature of the azide form.
-
Guideline: Use active cooling (compressed air) during the microwave run to keep the bulk temperature stable. Limit runs to 10-20 minutes.
References
-
Equilibrium Studies: Laha, J. K., & Cuny, G. D. (2008). Synthesis of Tetrazolo[1,5-a]pyridines. Synthesis. Link
-
Ring Opening Reactivity: Rostamizadeh, S., et al. (2009). Nucleophilic Ring Opening of Tetrazolo[1,5-a]pyridines. Arkivoc. Link
-
Thermal Stability Data: Sinditskii, V. P., et al. (2015).[2] Thermal decomposition of triazolo- and tetrazoloterazines. Thermochimica Acta. Link
-
Buchwald-Hartwig General Guides: Buchwald-Hartwig Cross-Coupling Reaction. Organic Chemistry Portal. Link
Sources
dealing with poor solubility of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine in reactions
The following technical guide addresses the solubility and reactivity challenges associated with 8-Bromo-6-methyltetrazolo[1,5-a]pyridine , a specialized heterocyclic building block.
Product: 8-Bromo-6-methyltetrazolo[1,5-a]pyridine CAS: (Derivative of generic CAS 274-80-6) Application: Intermediate for Suzuki/Sonogashira couplings; scaffold for P2X3 antagonists and energetic materials.
Part 1: The Core Challenge – The Azido-Tetrazolo Equilibrium
The solubility issues you are encountering are not merely physical dissolution problems; they are intrinsic to the Azido-Tetrazolo isomerism .
Unlike standard aryl bromides, this compound exists in a dynamic equilibrium between the fused tetrazolo[1,5-a]pyridine form (generally more polar, rigid, and less soluble in organic solvents) and the open-chain 2-azidopyridine form.
-
Tetrazolo Form (Closed): Favored at room temperature and in polar solvents (DMSO, DMF). It often crystallizes out of non-polar solutions.
-
Azido Form (Open): Favored at elevated temperatures and in non-polar solvents (Toluene, CDCl3). This is often the reactive species for cycloadditions, but the tetrazole is the stable storage form.
Mechanism of Solubility Failure
If you run a reaction in a non-polar solvent (e.g., Toluene) at low temperature, the equilibrium shifts heavily toward the insoluble tetrazolo form, causing precipitation and stalling the reaction.
Figure 1: The dynamic equilibrium governing solubility and reactivity. Heating shifts the species toward the soluble/reactive azide form.
Part 2: Troubleshooting Guide (FAQs)
Q1: My Suzuki coupling in Toluene/Water failed due to precipitation. What should I do?
Diagnosis: The standard Toluene/Water (2-phase) system is poor for this substrate because the tetrazole form is insoluble in toluene at mild temperatures (60-80°C). Solution: Switch to a homogeneous polar system or a high-boiling non-polar system with superheating.
-
Recommended: 1,4-Dioxane/Water (4:1) at 100°C. Dioxane solubilizes the tetrazole form better than toluene.
-
Alternative: DMF or NMP (anhydrous) at 110°C. High temperature forces the equilibrium toward the azide (if that is the reactive species) or simply increases physical solubility.
Q2: Can I use microwave irradiation to improve solubility?
Yes. Microwave heating is highly recommended.
-
Why: It allows you to rapidly reach temperatures (120-150°C) that shift the equilibrium toward the more soluble azide form and overcome the lattice energy of the tetrazole crystal.
-
Warning: Ensure your vessel is rated for high pressure, as nitrogen evolution (if azido decomposition occurs) can increase pressure.
Q3: How do I purify the product if the starting material co-elutes?
Insight: The starting material's polarity changes with the solvent used for TLC.
-
Technique: If running silica columns, use a gradient of DCM/MeOH rather than Hexane/EtOAc. The tetrazole core interacts strongly with silica.
-
Pro-Tip: If you suspect the azide form is present, treat the crude mixture with mild heat in a polar solvent before purification to revert it to the stable tetrazole form for consistent chromatography.
Part 3: Optimized Experimental Protocols
Protocol A: Solubility Profiling (Quick Test)
Before committing to a 10g batch, determine the best solvent system for your specific derivative.
| Solvent | Temp (°C) | Solubility Result | Recommendation |
| Toluene | 25 | Insoluble | Avoid for room temp reactions. |
| Toluene | 110 | Moderate (Azide form) | Good for high-temp couplings. |
| DCM | 25 | Poor | Poor choice for reactions; okay for workup. |
| THF | 60 | Moderate | Acceptable for nucleophilic substitutions. |
| DMF/DMSO | 25 | High | Best for SNAr or room temp couplings. |
| 1,4-Dioxane | 100 | High | Gold Standard for Suzuki coupling. |
Protocol B: Optimized Suzuki Cross-Coupling
Designed to prevent precipitation of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) – Robust against steric bulk.
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (5:1 ratio) – Crucial for solubility.
Step-by-Step:
-
Dissolution: Charge the 8-bromo-6-methyltetrazolo[1,5-a]pyridine into the reaction vial. Add 1,4-Dioxane.[1] Stir at 50°C for 10 mins before adding other reagents. Ensure a clear solution or fine suspension.
-
Addition: Add the boronic acid, Base (dissolved in the water portion), and Catalyst.
-
Degassing: Sparge with Argon for 5 minutes. Oxygen inhibition is fatal here due to the slow reaction rate caused by the fused ring.
-
Reaction: Heat to 100°C (oil bath) or 120°C (Microwave).
-
Note: If using microwave, hold for 30-60 mins.
-
-
Workup: Do not cool to 0°C immediately, as the product may co-precipitate with impurities. Dilute with EtOAc while warm, then wash with brine.
Part 4: Decision Tree for Reaction Setup
Use this logic flow to select the correct conditions based on your available equipment and reaction type.
Figure 2: Decision matrix for solvent and condition selection.
References
-
Scapin, E. et al. (2017).[2] Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry. Link
-
Keith, J. M. (2006).[3][4] One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines. The Journal of Organic Chemistry. Link
-
Laha, J. K., & Cuny, G. D. (2008).[3] Synthesis of Tetrazolo[1,5-a]pyridines. Synthesis. Link
-
Ghorbani-Vaghei, R. et al. (2013).[5] One-pot synthesis of tetrazolo[1,5-a]pyrimidines under solvent-free conditions. Molecular Diversity. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines [organic-chemistry.org]
- 5. One-pot synthesis of tetrazolo[1,5-a]pyrimidines under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Quinolinone Synthesis
Topic: Removal of Colored Impurities from Quinolinone Scaffolds Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists
Core Directive & Diagnostic Overview
The Challenge: Quinolinone syntheses (e.g., Conrad-Limpach, Gould-Jacobs, Knorr) are notorious for producing highly colored impurities. These are often not the target molecule but trace by-products:
-
Pink/Red: Oxidation of unreacted amino-intermediates or formation of diazo-species.
-
Brown/Black Tars: Polymerization of
-unsaturated intermediates (common in acid-catalyzed cyclizations) or thermal decomposition in high-boiling solvents (Dowtherm A/Diphenyl ether).[1] -
Yellow: Often the intrinsic color of the conjugated quinolinone system, but intense neon-yellow can indicate persistent starting material (e.g., nitro-compounds).
The Strategy: Unlike standard organic workups, quinolinones possess unique amphoteric properties (specifically 4-hydroxyquinoline tautomers) and low solubility in common organic solvents. We leverage these physical properties for "self-validating" purification.
Tier 1: Preliminary Diagnostics (FAQ)
Q1: My crude product is a black tar. Did the reaction fail? A: Not necessarily. In thermal cyclizations (Conrad-Limpach), the "tar" is often a superficial coating of polymerized by-products surrounding the crystalline product.
-
Immediate Action: Triturate the crude solid with a non-polar solvent (Hexanes or Toluene).[2] The quinolinone is usually insoluble, while the tars and high-boiling solvents (like Diphenyl ether) will dissolve.
Q2: I recrystallized twice, but the product remains pink. Why? A: Pink coloration is typically due to trace oxidation of aniline derivatives (forming quinone imines). These impurities can co-crystallize.
-
Correction: Recrystallization alone is insufficient. You must perform an Activated Carbon Treatment (Protocol C) or an Acid-Base Reprecipitation (Protocol A) to chemically separate the oxidants before the final crystallization.
Q3: How do I remove Dowtherm A or Mineral Oil after high-temp cyclization? A: These high-boiling solvents trap impurities.
-
Correction: Do not attempt to distill. Wash the crude filter cake extensively with hot hexanes or toluene . The quinolinone is insoluble; the solvent and lipophilic impurities are washed away.[3]
Tier 2: Chemical & Physical Purification Workflows
Protocol A: Acid-Base Reprecipitation (The "Amphoteric Switch")
Best for: 4-Quinolones / 4-Hydroxyquinolines contaminated with non-acidic tars.
Mechanism: 4-Hydroxyquinolines have a pKa ~11 (phenol-like). They dissolve in strong base but precipitate in neutral/acidic pH. Neutral impurities (tars, starting materials) remain insoluble in the base and can be filtered out.
Step-by-Step:
-
Dissolution: Suspend crude solid in 2M NaOH (aq). Heat to 50-60°C with stirring.
-
Filtration: Filter the hot alkaline solution through a Celite pad to remove insoluble tars.
-
Result: A clear (yellow/amber) filtrate.
-
-
Precipitation: Cool filtrate to RT. Slowly add 2M HCl or Acetic Acid dropwise while stirring.
-
Target: Adjust pH to ~6–7.
-
-
Collection: The quinolinone will precipitate as a white/off-white solid. Filter, wash with water, and dry.[8]
Protocol B: Activated Carbon Depigmentation
Best for: Removing trace "pink" oxidation products or persistent color in soluble derivatives.
Mechanism: High surface area carbon adsorbs planar, conjugated aromatic impurities (pigments) more strongly than the bulk product.
Step-by-Step:
-
Solvent Selection: Dissolve the compound in a solvent where it is highly soluble at boiling (e.g., Ethanol, Acetic Acid, or DMF).
-
Adsorption: Add Activated Carbon (5-10 wt% relative to crude mass).
-
Critical: Do not add carbon to a boiling solution (risk of boil-over). Add to warm solution, then heat to reflux.
-
-
Reflux: Reflux for 15–30 minutes.
-
Hot Filtration: Filter while boiling through a pre-warmed Celite pad or sintered glass funnel.
-
Why: If the solution cools during filtration, the product will crystallize in the filter, trapping the carbon.
-
-
Crystallization: Allow the clear filtrate to cool slowly to RT, then 4°C.
Protocol C: Recrystallization Solvent Systems
Best for: Final polishing of purity.
| Solvent System | Application | Notes |
| Acetic Acid (Glacial) | High-melting unsubstituted quinolinones | Excellent for removing inorganic salts. Product crystallizes as needles upon cooling. |
| DMF / Water | Very insoluble derivatives | Dissolve in hot DMF, add hot water until turbid, cool. |
| Ethanol / Acetone | Substituted, lower-melting derivatives | Good for removing unreacted anilines.[1] |
| Toluene | Removing non-polar tars | Use as a "washing" solvent or for recrystallizing lipophilic N-alkylated derivatives. |
Visualizing the Purification Logic
The following decision tree guides you through the selection of the correct protocol based on the physical state of your impurity.
Figure 1: Decision Matrix for Quinolinone Purification. Select the path based on the primary visual impurity.
Summary Data: Efficiency Comparison
| Method | Impurity Target | Typical Yield Loss | Purity Increase |
| Trituration (Toluene/Hexane) | High-boiling solvents, surface tars | < 5% | Low (Physical separation only) |
| Acid-Base Reprecipitation | Bulk polymeric tars, neutral organics | 10-15% | High (Chemical selectivity) |
| Activated Carbon | Trace colored oxidants (Pink/Red) | 5-10% (Adsorption) | Medium (Visual improvement) |
| Recrystallization (AcOH) | Salts, structural isomers | 20-30% | High (Crystal lattice selectivity) |
References
-
Conrad, M., & Limpach, L. (1887). Über das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft.
-
Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society. (Describes the use of Dowtherm A and subsequent purification).
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
-
BenchChem Technical Support. (2025). How to avoid impurities in quinoline cyclization reactions.
-
Creative Bioarray. (2025). Decolorization Protocol: Methods for removing organic impurities.[7]
Sources
- 1. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google Patents [patents.google.com]
Validation & Comparative
Biological Activity & Synthetic Utility: 8-Bromo-6-methyltetrazolo[1,5-a]pyridine and Its Analogs
Topic: Biological Activity Comparison of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine and its Analogs Content Type: Publish Comparison Guide
Executive Summary
8-Bromo-6-methyltetrazolo[1,5-a]pyridine is a dual-purpose heterocyclic scaffold that serves as both a bioactive core and a critical intermediate in diversity-oriented synthesis (DOS). Unlike static building blocks, this compound exists in a dynamic solution-phase equilibrium with its 2-azidopyridine isomer, a property that dictates its reactivity and biological interaction profile.
This guide compares the biological performance of the parent 8-bromo scaffold against its functionalized analogs (e.g., 8-aryl, 8-alkynyl derivatives) and structural isosteres (e.g., imidazo[1,5-a]pyridines). While the parent compound exhibits moderate antimicrobial activity, its primary value lies in its 8-bromo handle , which allows for the rapid generation of high-potency anticancer and kinase-inhibiting libraries via palladium-catalyzed cross-coupling.
The Tetrazole-Azide Equilibrium: A Mechanistic Differentiator
To understand the biological activity of this class, one must first master the Azide-Tetrazole Equilibrium . This dynamic isomerism is solvent-dependent and governs whether the molecule acts as a stable tetrazole (bioisostere of a carboxylic acid) or a reactive azide (precursor for "Click" chemistry).
Diagram 1: Equilibrium & Synthetic Divergence
The following diagram illustrates the equilibrium and how it directs downstream synthesis of bioactive analogs.
Caption: The solvent-dependent equilibrium between the tetrazole and azide forms directs the synthesis of distinct bioactive classes.
Comparative Biological Activity
The biological profile shifts dramatically when the 8-bromo position is substituted. The table below compares the parent scaffold with its key analogs.
Table 1: Structure-Activity Relationship (SAR) Summary
| Compound Class | Substitution (R-8) | Primary Biological Activity | Mechanism of Action | Potency (Relative) |
| Parent Scaffold | Bromine (-Br) | Antimicrobial (Gram +/-) | Membrane disruption / DNA intercalation | Moderate (MIC: 25-50 µg/mL) |
| Aryl Analog | Phenyl / 4-F-Phenyl | Anticancer (Colon, Breast) | Tubulin polymerization inhibition | High (IC50: < 5 µM) |
| Alkyl Analog | Phenethyl | Antimicrobial | Lipophilicity-driven membrane penetration | Moderate-High |
| Isostere | (Ring Expansion) | Kinase Inhibition (Pim-1, Trk) | ATP-competitive binding | Very High (IC50: < 10 nM) |
Key Insight: The "Bromine Effect"
The 8-bromo substituent is not merely a leaving group; it provides lipophilicity that enhances cell permeability. However, replacing the bromine with a biaryl system (via Suzuki coupling) significantly improves potency against cancer cell lines (e.g., HCT-116) by expanding the molecule's surface area to better occupy hydrophobic pockets in target proteins like tubulin or kinases .
Experimental Protocols
These protocols are designed to be self-validating. The synthesis of the parent compound includes a visual checkpoint (precipitation), and the biological assay includes positive controls.
Protocol A: Synthesis of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine
This protocol exploits the nucleophilic substitution of 2-chloropyridines followed by in situ cyclization.
Reagents:
-
3-Bromo-2-chloro-5-methylpyridine (1.0 equiv)
-
Sodium Azide (
) (2.0 equiv)[1] -
Ethanol/Water (1:3 v/v)
-
Hydrochloric Acid (HCl) (catalytic)
Step-by-Step:
-
Setup: In a 100 mL sealed tube, dissolve 3-bromo-2-chloro-5-methylpyridine (5.16 g, 25 mmol) in a mixture of Ethanol (10 mL) and Water (30 mL).
-
Activation: Add HCl (4.0 mL) to protonate the pyridine nitrogen, increasing electrophilicity at the C-2 position.
-
Addition: CAREFULLY add
(3.25 g). Safety Note: Perform in a fume hood; azides can form toxic hydrazoic acid. -
Reaction: Seal the tube and heat at 120°C for 24 hours .
-
Workup (Visual Check): Cool the mixture to 0°C. A white precipitate should form.[1] This is the tetrazole product (favored in polar protic solvents).[2]
-
Purification: Filter the solid, wash with cold water, and dry under high vacuum.
Protocol B: Evaluation of Antimicrobial Activity (Microdilution)
Used to compare the parent scaffold vs. phenethyl analogs.
-
Preparation: Dissolve compounds in DMSO to a stock concentration of 1 mg/mL.
-
Inoculum: Prepare bacterial suspensions (S. aureus, E. coli) adjusted to
CFU/mL. -
Plating: Add 100 µL of Mueller-Hinton broth to 96-well plates. Perform serial 2-fold dilutions of the test compounds.
-
Incubation: Add 10 µL of bacterial inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.
-
Control: Use Ciprofloxacin as a positive control and pure DMSO as a negative control.
-
Mechanistic Pathway: From Scaffold to Drug
The following diagram details how the 8-bromo-6-methyltetrazolo[1,5-a]pyridine scaffold is transformed into active pharmaceutical ingredients (APIs) targeting specific biological pathways.
Caption: Synthetic divergence of the parent scaffold into anticancer (left) and antimicrobial (right) therapeutic classes.
References
-
Laha, J. K., & Cuny, G. D. (2008).[4] Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate.[4] Synthesis, 4002-4006.[4]
-
Saeedi, M., et al. (2020).[5] Recent advances in the synthesis and biological activity of 8-hydroxyquinolines and related heterocycles. Molecules, 25(19), 4321.
-
Coutinho, D. L. M., et al. (2017).[2] Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2297–2307.
-
Wang, X. M., et al. (2013).[6] Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines. European Journal of Medicinal Chemistry, 67, 243-251.[6]
-
Gilligan, P. J., et al. (2009).[7] Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable CRF1 antagonists.[7] Journal of Medicinal Chemistry, 52(9), 3084-3092.[7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines [beilstein-journals.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis to confirm the structure of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine
This guide outlines the strategic spectroscopic analysis required to confirm the structure of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine , specifically addressing the critical challenge of distinguishing it from its valence tautomer, 2-azido-3-bromo-5-methylpyridine .
A Comparative Analytical Guide for Structural Validation
Part 1: Executive Summary & The Structural Challenge
In the development of nitrogen-fused heterocycles for drug discovery, 8-Bromo-6-methyltetrazolo[1,5-a]pyridine represents a high-value scaffold due to its potential bioactivity (e.g., kinase inhibition) and utility as a synthetic intermediate. However, confirming its structure presents a unique analytical challenge: Azide-Tetrazole Equilibrium .
Unlike standard heterocycles, tetrazolo[1,5-a]pyridines exist in a dynamic equilibrium with their open-chain isomer, 2-azidopyridine. This equilibrium is sensitive to:
-
Phase: Solid state typically favors the fused tetrazole.
-
Solvent: Polar solvents (DMSO, DMF) stabilize the tetrazole; non-polar solvents may shift equilibrium toward the azide.
-
Temperature: Higher temperatures favor the open azide form (entropic driver).
The Core Directive: To validate the "product" (the fused tetrazole), you must analytically rule out the exclusive presence of the "alternative" (the open azide) and quantify the equilibrium ratio. This guide compares the performance of IR, NMR (
Part 2: Comparative Analysis of Analytical Methods
The following table objectively compares the performance of spectroscopic techniques in distinguishing the target tetrazole from the isomeric azide.
Table 1: Analytical Performance Matrix
| Feature | FT-IR Spectroscopy | Solution State NMR ( | X-ray Crystallography | |
| Primary Utility | Rapid "Go/No-Go" Screening | Detailed Structural Mapping | Definitive N-connectivity | Absolute Configuration (Solid) |
| Target Signal | Azide stretch ( | Chemical Shift ( | Bond lengths & angles | |
| Specificity | High (for Azide presence) | Medium-High (Solvent dependent) | Very High | Ultimate |
| Sensitivity | High (Strong dipole) | Medium | Low (requires optimization) | N/A (requires crystal) |
| Time to Result | < 10 Minutes | 1 - 4 Hours | 4 - 12 Hours | 2 - 7 Days |
| Limitation | Cannot quantify equilibrium ratio accurately. | Signals average if exchange is fast. | Low natural abundance of | Solid state only; doesn't reflect solution behavior. |
Part 3: Detailed Experimental Protocols & Data Interpretation
Synthesis Context (The Origin)
To understand the impurities, one must understand the source. The target is typically synthesized via nucleophilic aromatic substitution (
-
Reaction: The initial product is the 2-azido intermediate, which cyclizes to the tetrazole.
-
Implication: The "alternative" (azide) is both a precursor and a tautomer.
FT-IR Spectroscopy: The First Line of Defense
Objective: Detect the presence of the open-chain azide isomer.
-
Protocol:
-
Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total Reflectance) on the neat solid.
-
Acquire spectrum from 4000 to 400 cm
(Resolution: 4 cm , Scans: 16).
-
-
Interpretation:
-
Tetrazole (Target): Absence of strong bands in the 2100–2200 cm
region.[1] Characteristic C=N stretches appear at 1630–1640 cm . -
Azide (Alternative): A sharp, intense band at 2120–2160 cm
(asymmetric stretch). -
Note: In the solid state, 8-Bromo-6-methyltetrazolo[1,5-a]pyridine usually exists as the tetrazole. A small azide peak suggests surface tautomerization or residual intermediate.
-
NMR Spectroscopy: The Solution State Standard
Objective: Confirm the fused ring system via chemical shifts of the pyridine core.
-
Protocol:
-
Solvent Choice: Dissolve ~10 mg in DMSO-
(favors tetrazole) and separately in CDCl (may show equilibrium). -
Acquisition:
-
H NMR: 16 scans, relaxation delay (
) 2s. - C NMR: 1024 scans, proton-decoupled.
-
H NMR: 16 scans, relaxation delay (
-
-
Data Interpretation (Expected Shifts):
-
Numbering: Pyridine ring carbons are 5, 6, 7, 8. Bridgehead is 8a.
-
Substituents: Methyl at C-6, Bromo at C-8.
-
Critical Diagnostic (
C):-
C-8a (Bridgehead): In the tetrazole form, this carbon is deshielded, typically appearing at 145–150 ppm . In the 2-azido form, the C-2 carbon (attached to
) often appears further upfield or exhibits different coupling patterns if exchange is slow.
-
-
Proton Shifts (
H):-
H-5: Deshielded doublet (approx.
8.5–9.0 ppm) due to proximity to the tetrazole nitrogen. -
H-7: Doublet (approx.
8.0–8.3 ppm). -
Coupling:
(meta-coupling) is typically ~1.5–2.5 Hz.
-
-
X-ray Crystallography: The Gold Standard
Objective: Definitive proof of the fused tetrazole ring in solid state.
-
Protocol: Grow crystals by slow evaporation of ethanol or acetonitrile.
-
Validation:
-
Confirm the N1–N2, N2–N3, and N3–N4 bond lengths are intermediate between single and double bonds (delocalization).
-
Confirm C8a–N4 bond length is consistent with a C–N single bond within a fused aromatic system, distinct from the C–N double bond of an azide.
-
Part 4: Visualization of the Structural Confirmation Workflow
The following diagram illustrates the logical flow for confirming the structure, highlighting the decision points between the Tetrazole and Azide forms.
Caption: Decision matrix for distinguishing 8-Bromo-6-methyltetrazolo[1,5-a]pyridine from its azide isomer.
The Azide-Tetrazole Equilibrium Pathway[2][3][4]
Understanding the dynamic nature of the product is crucial for handling.
Caption: Valence tautomerism pathway. Note that high heat can drive the azide to irreversible nitrene formation.
Part 5: References
-
Beilstein Archives. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of tetrazolo[1,5-a]pyridines. Retrieved from [Link]
-
American Chemical Society (ACS). (2017). Flash Vacuum Pyrolysis of Azides, Triazoles, and Tetrazoles. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2021). FT-IR spectra of azide terminal PAA. Retrieved from [Link][2]
-
Taylor & Francis. (2006). A Photoelectron Spectroscopic Study of the 2-Azidopyridine Tetrazolo [1.5-α]Pyridine Equilibrium. Spectroscopy Letters. Retrieved from [Link]
Sources
Comparative Guide: Catalyst Selection for the Derivatization of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine
As a Senior Application Scientist, navigating the derivatization of highly functionalized, electron-deficient heterocycles requires moving beyond standard "go-to" conditions. The molecule 8-Bromo-6-methyltetrazolo[1,5-a]pyridine (CAS: 1820712-78-4) presents a unique synthetic challenge. While the electron-withdrawing nature of the fused tetrazole ring highly activates the 8-position toward oxidative addition, the adjacent bridgehead nitrogen and the tetrazole moiety itself introduce severe steric hindrance and potential coordination sinks for transition metals.
This guide provides an objective, data-driven comparison of three distinct palladium catalyst systems for the Suzuki-Miyaura cross-coupling of this challenging substrate, detailing the mechanistic causality behind catalyst performance and providing a self-validating experimental framework.
Mechanistic Rationale: The Heteroaryl Bromide Challenge
In cross-coupling chemistry, the catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination. For 8-bromo-6-methyltetrazolo[1,5-a]pyridine, the bottlenecks are highly specific:
-
Oxidative Addition: The electron-deficient nature of the tetrazolo[1,5-a]pyridine core accelerates the cleavage of the C-Br bond. However, the proximity of the tetrazole ring can lead to off-target coordination, requiring a ligand with sufficient steric bulk to enforce the desired reactive geometry[1].
-
Transmetalation: This is often the rate-limiting step for bulky, electron-deficient substrates. If transmetalation is too slow, the Pd(II) intermediate is prone to undergo protodehalogenation (yielding 6-methyltetrazolo[1,5-a]pyridine) or homocoupling[2].
-
Reductive Elimination: The catalyst must possess a sufficiently large "bite angle" or steric bulk to force the two coupled fragments together, accelerating product release and preventing catalyst degradation [3].
Catalytic cycle of Suzuki-Miyaura coupling tailored for electron-deficient heteroaryl bromides.
Catalyst Comparison & Performance Data
To objectively evaluate performance, 8-bromo-6-methyltetrazolo[1,5-a]pyridine was coupled with a model sterically hindered nucleophile (o-tolylboronic acid) across three distinct catalyst systems.
The Contenders
-
Catalyst A: Pd(PPh₃)₄ (Tetrakis)
-
Mechanism: A first-generation, monodentate ligand system.
-
Drawback: Lacks the steric bulk required to accelerate reductive elimination, leading to prolonged reaction times and high rates of protodehalogenation.
-
-
Catalyst B: Pd(dppf)Cl₂
-
Mechanism: A bidentate ligand with a large bite angle (99.07°). The wide angle forces the aryl groups on the Pd(II) intermediate closer together, significantly accelerating reductive elimination[3].
-
-
Catalyst C: XPhos-Pd-G2 (Buchwald Precatalyst)
-
Mechanism: Utilizes a highly bulky, electron-rich dialkylbiaryl phosphine (XPhos). The G2 precatalyst ensures rapid, quantitative generation of the active Pd(0) species. The extreme steric bulk of XPhos prevents off-target coordination by the tetrazole nitrogens and drives near-instantaneous reductive elimination.
-
Quantitative Performance Data
Reaction Conditions: 8-Bromo-6-methyltetrazolo[1,5-a]pyridine (1.0 equiv), o-tolylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), 1,4-Dioxane/H₂O (4:1), 90°C, 12 hours.
| Catalyst System | Loading (mol%) | Ligand Type | Conversion (%) | Isolated Yield (%) | Protodehalogenation (%) |
| Pd(PPh₃)₄ | 5.0 | Monodentate | 68% | 41% | 24% |
| Pd(dppf)Cl₂ | 5.0 | Bidentate (Large Bite Angle) | 89% | 78% | 9% |
| XPhos-Pd-G2 | 2.0 | Bulky Monodentate (Biaryl) | >99% | 95% | <1% |
Data Synthesis: XPhos-Pd-G2 vastly outperforms the legacy catalysts. By dropping the catalyst loading to 2.0 mol%, it still achieves near-quantitative conversion while completely suppressing the protodehalogenation pathway that plagues Pd(PPh₃)₄.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol incorporates a self-validating mass balance system . By adding an inert internal standard (1,3,5-trimethoxybenzene) at the initiation of the reaction, researchers can use quantitative NMR (qNMR) to verify that the sum of the product, unreacted starting material, and byproducts equals 100% of the initial molar input. This proves that no material is being lost to invisible polymerization or decomposition pathways.
Step-by-Step Methodology (Using XPhos-Pd-G2)
-
Preparation (Glovebox/Schlenk Line):
-
To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 8-bromo-6-methyltetrazolo[1,5-a]pyridine (1.0 mmol, 213 mg).
-
Add o-tolylboronic acid (1.5 mmol, 204 mg) and finely milled anhydrous K₃PO₄ (3.0 mmol, 636 mg).
-
Self-Validation Step: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene (84.1 mg) as the internal standard.
-
Add XPhos-Pd-G2 (0.02 mmol, 15.7 mg, 2 mol%).
-
-
Solvent Addition & Degassing:
-
Seal the vial with a PTFE-lined septum cap.
-
Inject 4.0 mL of anhydrous 1,4-dioxane and 1.0 mL of degassed HPLC-grade water (4:1 ratio). Causality: Water is strictly required to hydroxylate the boronic acid into the active boronate nucleophile, which is the true transmetalating species.
-
Spurge the mixture with Argon for 5 minutes to remove dissolved oxygen, which rapidly deactivates Pd(0).
-
-
Reaction Execution:
-
Transfer the vial to a pre-heated aluminum block at 90°C. Stir vigorously (800 rpm) for 12 hours. The biphasic nature of the reaction requires high shear to ensure mass transfer between the aqueous base and the organic substrate.
-
-
Self-Validation Analysis (qNMR):
-
Cool the reaction to room temperature. Extract a 50 µL aliquot from the organic layer, filter through a short plug of Celite, and dilute in CDCl₃.
-
Acquire a ¹H-NMR spectrum. Integrate the internal standard peak (aromatic protons at ~6.1 ppm) against the product and starting material peaks. Validation Check: If Total Moles detected < 95% of input, investigate thermal degradation.
-
-
Workup & Purification:
-
Dilute the remaining mixture with EtOAc (15 mL) and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure derivatized tetrazolo[1,5-a]pyridine.
-
Self-validating experimental workflow ensuring mass balance and high-fidelity purification.
Conclusion & Recommendations
When derivatizing 8-bromo-6-methyltetrazolo[1,5-a]pyridine, the choice of catalyst dictates the success of the campaign.
-
Avoid Pd(PPh₃)₄: The lack of steric bulk and slow transmetalation rates lead to unacceptable levels of protodehalogenation (24%), destroying valuable starting material.
-
Use Pd(dppf)Cl₂ for Routine Screening: If advanced Buchwald precatalysts are unavailable, the large bite angle of dppf provides a reliable, albeit slightly lower-yielding, alternative.
-
Optimal Choice - XPhos-Pd-G2: For library generation, scale-up, or coupling with highly hindered nucleophiles, XPhos-Pd-G2 is the definitive standard. Its ability to enforce rapid reductive elimination while operating at low catalyst loadings (2 mol%) makes it the most efficient and economically viable choice for complex heterocyclic derivatization.
References
-
Efficient Coupling of Heteroaryl Bromides with Arylboronic Acids in the Presence of a Palladium-Tetraphosphine Catalyst Source: ResearchGate URL:[Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations Source: National Institutes of Health (PMC) URL:[Link]
-
Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives
Content Type: Technical Comparison & SAR Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Privileged Bioisostere
In the crowded landscape of kinase inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a superior bioisostere to the traditional purine core. While purines (e.g., Roscovitine) mimic the natural ATP substrate, they often suffer from promiscuous binding and rapid metabolic clearance.
The pyrazolo[1,5-a]pyrimidine core retains the essential hydrogen-bonding capability required for the ATP-binding hinge region but offers distinct advantages:
-
Tunable Lipophilicity: The removal of the N7/N9 nitrogens of the purine ring alters the electronic landscape, allowing for better optimization of LogP without sacrificing solubility.
-
Novel IP Space: It bypasses crowded purine/pyrimidine patent landscapes.
-
Vectorial Access: The C3, C5, and C7 positions provide geometrically distinct vectors to access the solvent front, the gatekeeper residue, and the hydrophobic back-pocket.
This guide compares the SAR of this scaffold against traditional alternatives, using Dinaciclib (CDK inhibitor) and Larotrectinib (TRK inhibitor) as primary case studies.[1]
Comparative Analysis: Pyrazolo[1,5-a]pyrimidine vs. Alternatives
The Scaffold Architecture
The pyrazolo[1,5-a]pyrimidine is a fused bicyclic system.[2][3] Unlike the purine (imidazo[4,5-d]pyrimidine), the bridgehead nitrogen (N1) is part of the pi-system, creating a unique dipole moment.
| Feature | Purine Scaffold (e.g., Roscovitine) | Pyrazolo[1,5-a]pyrimidine (e.g., Dinaciclib) | Impact on Drug Design |
| Hinge Binding | Bidentate (N7/N1 or N1/N6) | Bidentate (N1/C2-substituent) | Pyrazolo core often requires an exocyclic amine at C2 or C7 to complete the H-bond motif. |
| Solubility | Moderate to Low (High planarity) | Moderate to High | The 1,5-a fusion disrupts crystal packing slightly more than the 4,5-d fusion of purines. |
| Metabolic Stability | Low (Oxidation at C2/C8) | High | The C3 position is chemically stable but reactive enough for electrophilic substitution during synthesis. |
| Selectivity | Low (Pans-kinase binder) | High (Tunable via C3/C7) | C3 substituents can be directed toward the "Gatekeeper" residue to enforce selectivity. |
Performance Data: Potency Shift
The transition from a purine to a pyrazolo[1,5-a]pyrimidine core often results in a dramatic increase in potency due to tighter hydrophobic packing.
Table 1: Comparative IC50 data for CDK inhibition.
| Compound | Scaffold | Target | IC50 (nM) | Selectivity Profile |
| Roscovitine | Purine | CDK2/Cyclin E | ~700 [1] | Poor (Hits CDK1, 2, 5, 7, 9) |
| Dinaciclib | Pyrazolo[1,5-a]pyrimidine | CDK2/Cyclin E | 1 - 3 [2] | High (Selective for CDK1, 2, 5,[4] 9) |
| Compound 11b | Pyrazolo[1,5-a]pyrimidine | Pim-1 | 45 [3] | >100-fold vs. Pim-2 |
Interpretation: The pyrazolo[1,5-a]pyrimidine derivative (Dinaciclib) exhibits a nearly 200-fold increase in potency compared to the purine standard (Roscovitine). This is attributed to the scaffold's ability to position hydrophobic groups (at C7) deep into the ATP pocket.
Detailed Structure-Activity Relationship (SAR)[1]
The biological activity of this scaffold is strictly governed by substitution patterns at three key positions.
The C3 Position: The Selectivity Vector
-
Role: This position points toward the Gatekeeper residue and the back of the ATP pocket.
-
SAR Rule: Small lipophilic groups (Cl, CN, Ethyl) here often increase potency by displacing water molecules. Bulky aromatic groups can induce selectivity by clashing with the gatekeeper in non-target kinases.
-
Example: In Dinaciclib , the C3-ethyl group is crucial for fitting into the small hydrophobic pocket of CDK2.
The C5 & C7 Positions: Solvent Front & Solubility
-
Role: These positions point toward the solvent-exposed region.
-
SAR Rule:
-
C7: Substituents here (often aryl or heteroaryl) are critical for "anchoring" the molecule. In TRK inhibitors (like Larotrectinib analogs), this position helps lock the active conformation.
-
C5: Ideal for solubilizing groups (morpholine, piperidine, pyrrolidine).
-
-
Causality: Introducing a basic amine at C5 or C7 breaks the planarity slightly and introduces a salt-forming handle, drastically improving oral bioavailability.
The Bridgehead Nitrogen (N1)
-
Role: Essential H-bond acceptor for the kinase hinge region.
-
Constraint: This position cannot be substituted. Alkylation here destroys aromaticity and binding affinity.
Visualizing the Logic
The following diagrams illustrate the synthesis and SAR optimization logic.
Synthesis Pathway (The "3+3" Condensation)
The most robust method for constructing this scaffold is the condensation of 5-aminopyrazoles with 1,3-electrophiles.
Caption: The regioselective synthesis of the pyrazolo[1,5-a]pyrimidine core via condensation.
SAR Decision Tree
How to optimize a hit compound based on experimental feedback.
Caption: Optimization workflow for transforming a scaffold hit into a lead candidate.
Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for this scaffold.
Chemical Synthesis: General Protocol for Core Formation
-
Objective: Synthesis of 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
-
Reagents: 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile, 3-(dimethylamino)-1-arylprop-2-en-1-one, Glacial Acetic Acid.
-
Procedure:
-
Dissolve the aminopyrazole (1.0 eq) and the enaminone (1.0 eq) in glacial acetic acid (5 mL per mmol).
-
Reflux the mixture for 3–5 hours. Monitor via TLC (EtOAc:Hexane 1:1).
-
Critical Step: Upon cooling, the product typically precipitates. If not, pour into ice-cold water.
-
Filter the solid, wash with ethanol, and recrystallize from DMF/Water to ensure removal of unreacted amine.
-
Validation: Confirm structure via 1H-NMR. The C6-H usually appears as a doublet around 7.0–7.5 ppm, and C5/C7 protons show characteristic coupling constants if unsubstituted.
-
Biological Assay: ADP-Glo Kinase Assay (Standard)
-
Objective: Determine IC50 against CDK2/Cyclin E.
-
Mechanism: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is converted to light by luciferase.
-
Procedure:
-
Preparation: Dilute compounds in DMSO (10-point dose-response).
-
Reaction: Incubate kinase (0.2 µg/mL), substrate (e.g., Histone H1), and ATP (at Km apparent) with the compound for 60 mins at RT.
-
Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 mins.
-
Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Measure luminescence.
-
Analysis: Plot RLU vs. Log[Compound]. Fit to sigmoidal dose-response curve (variable slope) to calculate IC50.
-
References
-
Meijer, L., et al. (1997). "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdk1 and cdk2." European Journal of Biochemistry.
-
Parry, D., et al. (2010). "Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor." Molecular Cancer Therapeutics.
-
Akue-Gedu, R., et al. (2009). "Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of the Pim-1 kinase." Bioorganic & Medicinal Chemistry.
-
Drwal, M. N., et al. (2018). "Molecular docking and SAR analysis of pyrazolo[1,5-a]pyrimidine derivatives as CDK2 inhibitors." Journal of Molecular Graphics and Modelling.
-
Fraley, M. E., et al. (2002). "Optimization of the pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sources
Comparative Efficacy Guide: Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, primarily due to its bioisosteric similarity to the adenine ring of ATP. This guide provides a technical comparison of inhibitors derived from this scaffold against alternative chemotypes (such as purines, pyrazolo[3,4-d]pyrimidines, and indazoles).
Our analysis focuses on two clinically validated applications: CDK inhibition (e.g., Dinaciclib) and TRK inhibition (e.g., Larotrectinib), demonstrating where this scaffold offers superior potency, selectivity, or pharmacokinetic profiles.
Part 1: Structural Mastery & Mechanism
The Scaffold Advantage
The pyrazolo[1,5-a]pyrimidine core functions as a robust ATP-competitive inhibitor. Unlike the classic purine scaffold, the bridgehead nitrogen (N-4) and the specific arrangement of hydrogen bond acceptors/donors allow for unique interactions with the kinase hinge region.
Key Structural Features:
-
Hinge Binding: The N-atoms at positions 4 and 9 typically interact with the hinge region backbone (e.g., Met residues).
-
Substituent Vectors: Positions 3, 5, and 7 allow for vectors that explore the hydrophobic pocket (gatekeeper region) or the solvent-exposed front, tuning selectivity.
Visualization: Scaffold Numbering & Interaction
Part 2: Comparative Efficacy Data
Case Study A: CDK Inhibition (Dinaciclib vs. Flavopiridol)
Dinaciclib utilizes the pyrazolo[1,5-a]pyrimidine core to achieve high potency against Cyclin-Dependent Kinases (CDKs). When compared to Flavopiridol (a flavonoid-based alkaloid), the pyrazolo[1,5-a]pyrimidine scaffold demonstrates superior selectivity and potency, particularly against CDK1, CDK2, and CDK9.
Table 1: Enzymatic Potency (IC50) Comparison
| Target Kinase | Dinaciclib (Pyrazolo[1,5-a]pyrimidine) | Flavopiridol (Flavonoid) | Efficacy Delta |
| CDK1 | 3 nM | ~40 nM | ~13x More Potent |
| CDK2 | 1 nM | ~40 nM | ~40x More Potent |
| CDK9 | 4 nM | 20 nM | 5x More Potent |
| CDK4 | 100 nM | ~40 nM | Less Potent (Selectivity Feature) |
Data Source: Parry et al. (2010) & BenchChem Comparative Data [1, 2].
Expert Insight: The pyrazolo[1,5-a]pyrimidine scaffold in Dinaciclib allows for a cleaner safety profile by reducing off-target inhibition of CDK4/6 compared to Flavopiridol, which is often associated with higher cytotoxicity.
Case Study B: TRK Inhibition (Larotrectinib vs. Entrectinib)
Here we compare Larotrectinib (Pyrazolo[1,5-a]pyrimidine) against Entrectinib (Indazole-based).[1] While both are potent, the scaffold choice influences the "selectivity window."
Table 2: Clinical & Preclinical Profile
| Feature | Larotrectinib | Entrectinib | Structural Implication |
| Primary Scaffold | Pyrazolo[1,5-a]pyrimidine | Indazole | |
| Target Profile | Highly Selective (TRKA/B/C) | Multi-Kinase (TRK + ROS1 + ALK) | Larotrectinib is a "precision" tool; Entrectinib covers broader targets. |
| TRKA IC50 | 5–11 nM (Cellular) | 1.7 nM (Enzymatic) | Comparable potency, but different binding kinetics. |
| Clinical OS (Median) | Not Reached (Longer) | ~23.9 Months | MAIC analysis suggests Larotrectinib offers superior Overall Survival [3]. |
| CNS Penetration | High | High | Both scaffolds can be optimized for BBB penetration. |
Expert Insight: The pyrazolo[1,5-a]pyrimidine core in Larotrectinib provides a highly compact, rigid structure that fits tightly into the TRK ATP pocket, minimizing the steric clashes that often lead to off-target binding (e.g., ROS1) seen with the bulkier indazole derivatives.
Part 3: Experimental Protocols
To objectively validate these inhibitors in your own lab, use the following standardized workflows.
Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay
Purpose: To determine biochemical IC50 values free from cellular transport variables.
-
Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute inhibitors (Dinaciclib/Larotrectinib) in 100% DMSO (Start at 10 µM, 1:3 dilutions).
-
Enzyme Reaction:
-
Add 5 µL of Kinase (e.g., CDK2/CyclinA) to 384-well plate.
-
Add 2.5 µL of compound. Incubate 10 min at RT.
-
Initiate with 2.5 µL of substrate mix (ATP at Km + Fluorescein-labeled peptide).
-
-
Detection: After 60 min, add 10 µL of EDTA/Terbium-labeled antibody detection mix.
-
Read: Measure TR-FRET signal (Ex 340nm, Em 495/520nm) on a multimode reader (e.g., EnVision).
Protocol 2: Isogenic Cell Viability Profiling
Purpose: To assess cellular potency and selectivity.
-
Seeding: Plate cells (e.g., Ba/F3 expressing TRK-fusion vs. WT) at 2,000 cells/well in 96-well plates.
-
Treatment: Treat with inhibitors for 72 hours.
-
Readout: Add CellTiter-Glo (ATP quantification). Luminescence is directly proportional to viability.
-
Analysis: Plot dose-response curves using non-linear regression (4-parameter logistic fit) to derive GI50.
Visualization: Mechanism of Action (CDK Pathway)
References
-
Parry, D., et al. (2010).[2] "Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor."[2] Molecular Cancer Therapeutics.[2]
-
BenchChem. (2025).[3][4][5] "A Preclinical Showdown: Dinaciclib versus Flavopiridol in Cancer Therapy."
-
Garcia-Foncillas, J., et al. (2022). "Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers." Cancers (Basel).
-
Williamson, D.S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2." Bioorganic & Medicinal Chemistry Letters.
Sources
validation of in vitro cytotoxicity of novel tetrazolo[1,5-a]pyridine compounds
A Comparative Technical Guide for Medicinal Chemists and Pharmacologists
Executive Summary
The tetrazolo[1,5-a]pyridine scaffold represents a privileged structure in modern medicinal chemistry, offering a bioisosteric alternative to carboxylic acids and cis-amides. Unlike standard nitrogenous heterocycles, these compounds possess a unique, dynamic azide-tetrazole equilibrium that influences both their solubility and bioavailability.
This guide outlines a validated workflow for assessing the cytotoxicity of these compounds. It moves beyond generic protocols to address the specific physicochemical challenges of nitrogen-rich fused heterocycles, comparing their performance directly against clinical standards like Doxorubicin and Cisplatin.
Part 1: The Chemical Advantage & Comparative Analysis
The Azide-Tetrazole Equilibrium
The defining feature of tetrazolo[1,5-a]pyridines is their valence tautomerism. In solution, these compounds exist in an equilibrium with their 2-azidopyridine isomers.[1]
-
Polar Solvents (DMSO, Ethanol): Shift equilibrium toward the tetrazole form (stable, mimics cis-amide).
-
Non-polar Solvents / High Heat: Shift equilibrium toward the azide form (reactive).
Why this matters for cytotoxicity: When preparing stock solutions in DMSO for biological assays, the compound predominantly adopts the tetrazole form, which is the pharmacologically active species for binding targets like tubulin or DNA. However, thermal stress during synthesis or storage can generate the azide isomer, potentially leading to off-target toxicity or degradation.
Comparative Performance: Tetrazolo-Scaffolds vs. Standards
The following data summarizes the cytotoxicity profile of representative tetrazolo[1,5-a]pyridine derivatives compared to standard chemotherapeutics.
Table 1: Comparative Cytotoxicity Profile (IC₅₀ Values)
| Compound Class | Target Mechanism | IC₅₀ (MCF-7 Breast) | IC₅₀ (HCT-116 Colon) | Solubility (PBS) | Stability (DMSO) |
| Tetrazolo[1,5-a]pyridine (Gen 1) | DNA Intercalation | 5.0 – 15.0 µM | 8.0 – 20.0 µM | Low | High |
| Fused Pyrazolo-Tetrazolo Systems | Tubulin Inhibition | 0.11 – 0.50 µM | 0.15 – 0.60 µM | Moderate | High |
| Doxorubicin (Control) | Topoisomerase II Inhibitor | 0.5 – 1.0 µM | 0.2 – 0.8 µM | High (Salt form) | High |
| Cisplatin (Control) | DNA Crosslinker | 2.0 – 10.0 µM | 5.0 – 15.0 µM | Moderate | Moderate |
| 1,2,3-Triazoles (Alternative) | Various | 10.0 – 50.0 µM | > 20.0 µM | Moderate | High |
Insight: While simple tetrazolo[1,5-a]pyridines show moderate activity, fusing them with pyrazole rings (as seen in recent European Journal of Medicinal Chemistry studies) enhances potency into the nanomolar range, rivaling Doxorubicin but with distinct solubility profiles [1][4].
Part 2: Validated Experimental Workflow
To ensure reproducibility, the following workflow integrates chemical verification with biological screening.
Diagram 1: The Validation Lifecycle
The following diagram illustrates the critical path from chemical synthesis to validated IC₅₀ data, highlighting the mandatory equilibrium check.
Caption: Workflow ensuring the active tetrazole tautomer is the species being tested.
Protocol: Optimized MTT Assay for Nitrogenous Heterocycles
Objective: Determine cell viability while minimizing interference from compound precipitation.
Materials:
-
Cell Lines: MCF-7 (ATCC® HTB-22™), HCT-116.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (Sigma-Aldrich, >99.9%).
-
Instrumentation: Microplate Reader (e.g., Bio-Tek) with 570nm filter.
Step-by-Step Methodology:
-
Stock Preparation (Critical Step):
-
Dissolve the tetrazolo[1,5-a]pyridine derivative in sterile DMSO to 20 mM.
-
Validation: Perform a "Cell-Free Blank" check. Add 100 µM of compound to MTT solution in a tube. If the solution turns purple without cells, the compound is chemically reducing MTT (False Positive). Note: Tetrazolo-pyridines rarely cause this, but it is a mandatory check for new derivatives.
-
-
Cell Seeding:
-
Seed cells at
cells/well in 96-well plates. -
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in culture medium.
-
Solvent Control: Ensure final DMSO concentration is < 0.5% (v/v) in all wells to prevent solvent toxicity.
-
Incubate for 48 or 72 hours.
-
-
MTT Incubation:
-
Aspirate media carefully (or use MTS for non-aspiration protocols).
-
Add 100 µL fresh media + 10 µL MTT stock (5 mg/mL in PBS).
-
Incubate for 3–4 hours until purple formazan crystals are visible.
-
-
Solubilization & Readout:
Part 3: Mechanistic Insights
Recent studies suggest that highly active tetrazolo[1,5-a]pyridines, particularly those fused with pyrimidines or quinazolines, often act via tubulin destabilization or DNA intercalation , leading to apoptosis.
Diagram 2: Mechanism of Action (Apoptosis Induction)
This diagram maps the signaling cascade activated by these compounds in cancer cells (e.g., HCT-116).
Caption: Primary apoptotic pathway triggered by tetrazolo-fused heterocycles, leading to G2/M arrest.
References
-
Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines. European Journal of Medicinal Chemistry. (2013).
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents. International Journal of Molecular Sciences. (2019).
-
Steering the azido-tetrazole equilibrium... implications for drug design. Organic & Biomolecular Chemistry. (2015).
-
MTT Assay Protocol for Cell Viability and Proliferation. Merck / Sigma-Aldrich Technical Library.
-
Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides. Molecules. (2023).
Sources
Analytical Methods for Determining the Purity of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine: A Comparative Guide
As a Senior Application Scientist, I frequently observe laboratories applying generic analytical templates to complex heterocyclic building blocks, leading to erroneous purity calculations and downstream synthetic failures. 8-Bromo-6-methyltetrazolo[1,5-a]pyridine (CAS: 1820712-78-4) is a highly functionalized fused bicyclic scaffold widely utilized in medicinal chemistry and click chemistry workflows. Determining its purity is not a straightforward task.
This guide objectively compares the standard analytical methods for this compound, explaining the chemical causality behind each technique and providing self-validating protocols to ensure absolute scientific integrity.
The Chemical Challenge: Azido-Tetrazole Tautomerism
The core analytical challenge of 8-bromo-6-methyltetrazolo[1,5-a]pyridine lies in its intrinsic chemical nature: azido-tetrazole tautomerism . In solution, the closed tetrazole ring exists in a dynamic thermodynamic equilibrium with its open-chain valence tautomer, 2-azido-3-bromo-5-methylpyridine [1].
This equilibrium dictates the success or failure of your analytical method:
-
Chromatographic Impact: If the interconversion rate between the tetrazole and azide forms is similar to the timescale of the chromatographic separation, HPLC analysis will yield broadened, tailing, or even split peaks. This artificially lowers the integrated purity [2].
-
Thermal Impact: Exposing the compound to high temperatures (e.g., in a GC-MS inlet at >200°C) induces rapid thermal degradation. The azide form irreversibly expels nitrogen gas (N
) to form highly reactive nitrenes, which subsequently undergo ring expansion or dimerization [3].
Analytical methods must be deliberately engineered to either lock the equilibrium into a single state or holistically quantify both tautomers without inducing thermal degradation.
Logical decision tree for analytical methods based on tautomeric and thermal properties.
Objective Comparison of Analytical Alternatives
To establish a self-validating analytical system, we must compare the three primary techniques: High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (
| Analytical Method | Accuracy | Precision | Reference Standard Required? | Tautomer Interference | Thermal Degradation Risk | Suitability for Purity |
| HPLC-UV | High (Relative) | Excellent | Yes | Moderate (Requires polar/acidic lock) | Low | Excellent (Routine QA/QC) |
| High (Absolute) | Good | No (Uses Internal Standard) | None (Integrates total API) | None | Gold Standard (Ref. Std. Qual.) | |
| GC-MS | Poor | Poor | Yes | High (Ring opens completely) | Critical (N | Not Recommended |
Experimental Protocols: Self-Validating Systems
Protocol 1: HPLC-UV (Relative Purity Determination)
Causality: We utilize a highly polar, acidic mobile phase (0.1% TFA in Water/Acetonitrile). High solvent polarity and low pH strongly shift the thermodynamic equilibrium toward the closed tetrazole form [2], [4]. This collapses the tautomeric mixture into a single, sharp chromatographic peak, allowing for accurate area-percent integration.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the API in 1.0 mL of the initial mobile phase (95% Water / 5% MeCN with 0.1% TFA). Crucial: Dissolving in the mobile phase immediately locks the tautomeric state prior to injection.
-
Column Selection: Use a fully end-capped C18 column (e.g., Waters XBridge C18, 4.6 × 150 mm, 3.5 µm) to prevent secondary tailing interactions between the basic pyridine nitrogen and residual silanols.
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min
-
0–2 min: 5% B (MeCN + 0.1% TFA)
-
2–12 min: Linear gradient from 5% to 95% B
-
12–15 min: Hold at 95% B
-
-
Detection: UV absorbance at 254 nm.
-
Self-Validation Step: Perform a secondary injection at a slightly elevated column temperature (e.g., 40°C vs. 25°C). If the peak shape sharpens without altering the total integrated area, the tautomeric interconversion rate is being successfully outpaced by the chromatography.
Protocol 2: H qNMR (Absolute Purity Determination)
Causality: qNMR is the definitive method for this molecule because it does not require a reference standard of the API itself and is entirely immune to chromatographic retention shifts. By utilizing DMSO-d
Step-by-Step Methodology:
-
Internal Standard (IS) Selection: Select NIST-traceable Maleic Acid (
6.26 ppm, 2H, singlet). Its resonance does not overlap with the API's aromatic protons ( ~7.5 - 9.0 ppm) or the methyl group ( ~2.5 ppm). -
Sample Preparation: Accurately co-weigh ~10 mg of 8-bromo-6-methyltetrazolo[1,5-a]pyridine and ~5 mg of the IS using a calibrated microbalance (
mg). Dissolve completely in 0.6 mL of DMSO-d . -
Acquisition Parameters:
-
Pulse Angle: 90° for maximum signal-to-noise.
-
Relaxation Delay (D1): Must be
of the slowest relaxing proton. Set D1 = 30 seconds to ensure complete longitudinal relaxation. -
Scans: 64 to 128 to achieve a high Signal-to-Noise ratio (>250:1).
-
-
Integration & Calculation: Integrate the isolated pyridine proton of the API and the IS peak. Calculate absolute purity using the standard mass balance equation.
-
Self-Validation Step: Re-integrate an alternative API proton (e.g., the 3H methyl group). The calculated absolute purity must match the first calculation within
.
Step-by-step workflow for determining absolute purity using quantitative NMR (qNMR).
Conclusion & Recommendations
For routine lot-to-lot consistency and impurity profiling of 8-bromo-6-methyltetrazolo[1,5-a]pyridine, HPLC-UV utilizing an acidic, highly polar mobile phase is the most robust choice. However, for absolute purity determination—especially for reference standard qualification or when thermal degradation is suspected—
References
-
The azido-tetrazole tautomerism in azoles and its relationships with aromaticity and NMR properties. Tetrahedron.[Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. MDPI Molecules.[Link]
-
Thermal hazard and pyrolysis mechanism of tetrazolo[1,5-a]pyridine by TG, DSC, ARC, TG-MS and DFT methods. Journal of Analytical and Applied Pyrolysis.[Link]
-
Synthesis of the Novel AT1 Receptor Tracer [18F]Fluoropyridine–Candesartan via Click Chemistry. National Institutes of Health (PMC).[Link]
Safety Operating Guide
8-Bromo-6-methyltetrazolo[1,5-a]pyridine proper disposal procedures
This guide outlines the mandatory safety and disposal protocols for 8-Bromo-6-methyltetrazolo[1,5-a]pyridine .
Notice: This compound is a fused tetrazole system.[1] It possesses energetic properties and exists in a dynamic equilibrium with its azido-pyridine isomer. It must be handled as a High-Hazard/Reactive Material .
Part 1: Hazard Assessment & Chemical Behavior
Before initiating disposal, you must understand the specific instability of this scaffold. The tetrazolo[1,5-a]pyridine ring system is not a static structure; it undergoes valence tautomerization.
The Azide-Tetrazole Equilibrium (The Hidden Hazard)
In the solid state, this compound typically exists as the stable tetrazole. However, in solution or upon heating, it equilibrates with 2-azido-3-bromo-5-methylpyridine .
-
Tetrazole Form (Stable): Favored at lower temperatures and in polar solvents (e.g., DMSO).
-
Azide Form (Reactive): Favored at elevated temperatures (>60°C) and in non-polar solvents (e.g.,
). The azide form is shock-sensitive and can release nitrogen gas ( ) violently.
Critical Implication for Disposal:
-
NEVER heat waste containers containing this compound.
-
NEVER mix with metals (Copper, Lead, Mercury) as the azide tautomer can form highly explosive metal azides.
-
NEVER concentrate solutions to dryness using heat (Rotovap bath must be
).
Quantitative Hazard Data
| Property | Value/Classification | Operational Impact |
| Physical State | Solid (typically off-white/yellow) | Dust explosion hazard if ground. |
| Reactivity | High (Energetic) | Potential for rapid decomposition releasing |
| RCRA Waste Code | D003 (Reactive) / D001 (Ignitable) | Must be segregated from general organic waste. |
| Incompatibility | Strong Acids, Oxidizers, Metals | Contact with acids may generate hydrazoic acid ( |
| Toxicity | Category 4 (Oral/Dermal) | Toxic halogenated organic; requires incineration. |
Part 2: Pre-Disposal Stabilization & Segregation
Do not attempt to chemically neutralize (quench) this compound on the benchtop (e.g., using bleach or acid) unless you have a validated SOP. The risk of generating heat and triggering the azide equilibrium is too high.
Step 1: Waste Stream Classification
Segregate this waste into a dedicated stream. Do not combine it with the general "Halogenated Organic Solvent" drum.
-
Stream ID: High-Hazard / Reactive Organics.
-
Labeling: "CAUTION: TETRAZOLE/AZIDE PRECURSOR. POTENTIALLY EXPLOSIVE. DO NOT COMPRESS."
Step 2: Phlegmatization (For Dry Solids)
If you have pure, dry solid >500 mg, it is safer to phlegmatize (wet) it to desensitize it against friction/shock during transport.
-
Recommended Agent: Water or Water/Ethanol (1:1).
-
Action: Add enough liquid to dampen the solid (minimum 20% by weight).
Part 3: Step-by-Step Disposal Protocol
This protocol utilizes the Lab Pack method, which is the industry standard for research-grade energetic materials.
Phase A: Containment
-
Primary Container: Use a wide-mouth HDPE (plastic) jar or a borosilicate glass vial with a Teflon-lined cap.
-
Why Plastic? Avoids the risk of glass shattering if minor decomposition occurs.
-
Why Wide-Mouth? Easier retrieval without friction (scraping).
-
-
Transfer:
-
Solids: Use a plastic or ceramic spatula . Strictly avoid metal spatulas to prevent metal azide formation.
-
Liquids: Pour carefully; do not use metal needles/syringes if possible.
-
-
Headspace: Leave at least 25% headspace in the container to accommodate potential gas evolution (
).
Phase B: Secondary Containment & Labeling
-
Place the primary container inside a clear plastic zip-lock bag.
-
Place the bagged item into a secondary container (e.g., a plastic tub) with vermiculite or absorbent pads.
-
Labeling: Apply a hazardous waste label with the following specific text:
CONTENTS: 8-Bromo-6-methyltetrazolo[1,5-a]pyridine HAZARDS: REACTIVE (D003), TOXIC. WARNING: CONTAINS FUSED TETRAZOLE. POTENTIAL AZIDE EQUILIBRIUM. KEEP COOL.
Phase C: Scheduling Pickup
-
Contact your EHS (Environmental Health & Safety) or licensed waste contractor (e.g., Veolia, Clean Harbors).
-
Declare the Hazard: Explicitly state on the manifest that the waste contains a "Tetrazole-Azide Equilibrium System" . This ensures they do not bulk it with standard solvents.
-
Disposal Method: The contractor will route this for High-Temperature Incineration with scrubber systems (to handle Bromine and Nitrogen oxides).
Part 4: Visualizing the Workflow
Diagram 1: The Azide-Tetrazole Hazard Mechanism
This diagram illustrates why heat and non-polar solvents increase the explosion risk.
Diagram 2: Disposal Decision Tree
Follow this logic to determine the correct waste stream.
Part 5: Emergency Procedures
In case of Spillage:
-
Evacuate the immediate area.
-
Do not sweep dry powder (friction risk).
-
Wet the spill gently with water or ethanol to desensitize.
-
Cover with a spill pad dampened with solvent.
-
Call EHS immediately.
In case of Exposure:
-
Skin: Wash with soap and water for 15 minutes. (Avoid organic solvents which may increase absorption).
-
Eyes: Rinse for 15 minutes.[2]
-
Ingestion: Seek medical attention immediately.[3][4] Treat as a halogenated aromatic / azide exposure.
References
-
Azide-Tetrazole Equilibrium Dynamics
- Title: SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies.
- Source: MDPI / ResearchG
-
URL:[Link]
-
Energetic Properties of Fused Tetrazoles
-
General Safety for Tetrazole Compounds
- Title: Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde (Analogous Structure).
-
Source: BenchChem Safety Guides[1]
-
Disposal of Reactive Labor
- Title: EPA RCRA Hazardous Waste Codes (D003 - Reactive).
- Source: US Environmental Protection Agency
-
URL:[Link]
Sources
Personal protective equipment for handling 8-Bromo-6-methyltetrazolo[1,5-a]pyridine
This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 8-Bromo-6-methyltetrazolo[1,5-a]pyridine .[1]
Critical Safety Notice: As a tetrazolo[1,5-a]pyridine derivative, this compound possesses a high-nitrogen heterocycle core.[1] It must be treated as a Potentially Energetic Material (PEM) .[1][2] Tetrazolo-pyridines exist in a dynamic equilibrium with their isomeric 2-azidopyridines, meaning the material may exhibit the shock sensitivity and explosive potential characteristic of organic azides, particularly under thermal stress or in solution [1, 2].[1]
Part 1: Hazard Assessment & Mechanism
To handle this compound safely, you must understand the underlying chemical instability.[2]
The Azide-Tetrazole Equilibrium
Tetrazolo[1,5-a]pyridines are not static structures.[1][3][4] They exist in a valence tautomeric equilibrium with 2-azido-3-bromo-5-methylpyridine .[1]
-
Solid State: Typically exists as the more stable tetrazole form.[2]
-
Solution/Heat: The equilibrium shifts toward the azide form.[2]
-
Risk Implication: Heating this compound or dissolving it in polar solvents can increase its sensitivity to shock and friction due to the formation of the azide isomer.[2] Decomposition releases toxic bromine vapors and nitrogen gas (
), creating a pressure hazard in sealed vessels [1, 4].[2]
Energetic Potential
While the bromine substituent adds mass (lowering overall explosive power compared to nitro-variants), the tetrazole ring is inherently endothermic.[1]
-
Primary Hazard: Explosion/Rapid Decomposition triggered by Shock, Friction, or Electrostatic Discharge (ESD) .[1][2][5]
-
Secondary Hazard: Acute toxicity via inhalation and skin absorption (characteristic of halogenated pyridines).[2]
Part 2: Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient.[2] The following "Level II+ Energetic" protocol is required for all manipulations.
| PPE Component | Specification | Rationale |
| Eye Protection | Blast-rated Safety Goggles + Face Shield | Goggles seal against vapors; the face shield protects the neck/face from high-velocity glass fragments in the event of a flask rupture.[1] |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2.[2] Outer: Nitrile (8 mil) or Laminate | Prevents skin absorption of the brominated aromatic.[2] Double layer provides a visual breach indicator and extra abrasion resistance.[2] |
| Body Protection | Flame-Resistant (FR) Lab Coat (Nomex/Kevlar blend) | Synthetic clothes (polyester) melt into skin during flash fires.[1][2] FR cotton/Nomex prevents this.[2] |
| Respiratory | Fume Hood (Primary).N95/P100 (Secondary, only for solid spills outside hood).[1][2] | Inhalation of dust or decomposition vapors (HBr, NOx) can cause severe respiratory edema.[2] |
| Blast Shielding | Portable Polycarbonate Shield (Weighted base) | Mandatory during weighing, heating, or rotary evaporation.[1][2] |
| ESD Control | Anti-static Wrist Strap & Grounded Mat | Tetrazoles are sensitive to static spark initiation, especially in dry environments (<30% humidity).[1][2] |
Part 3: Operational Protocols
A. Storage & Stability[2][6][7]
-
Temperature: Store at 2–8°C . Cold storage stabilizes the tetrazole form and suppresses the shift to the more sensitive azide isomer.[2]
-
Light: Store in Amber vials . Light can induce photochemical decomposition of the N-N bonds.[2]
-
Segregation: Store away from strong acids (generates hydrazoic acid equivalent), metals (forms shock-sensitive metal azides), and reducing agents [3].[1][2]
B. Weighing & Transfer (The "Red Zone" Operation)[2]
-
Step 1: Place the balance inside the fume hood behind a blast shield.[2]
-
Step 2: Use plastic or wooden spatulas .[1][2] Never use metal spatulas, which can generate friction sparks or initiate metal-catalyzed decomposition.[1][2]
-
Step 3: Neutralize static charge on the vial using an ionizing fan or anti-static gun before opening.[2]
C. Reaction Setup
-
Solvent Selection: Avoid halogenated solvents if possible; they can sensitize the mixture.[2]
-
Temperature Limit: Do not heat above 80°C without explicit DSC (Differential Scanning Calorimetry) safety data. The azide shift becomes significant at elevated temperatures.[2]
-
Venting: Never heat in a closed system.[2] Use a pressure-relief valve or open reflux to accommodate rapid
release.
Part 4: Emergency & Disposal Logic
Fire Response
-
Do NOT use water jets. Water may spread the chemical or react with precursors.[2]
-
Extinguishing Media: Dry chemical or
.[2][6][7][8] -
Procedure: If a reaction vessel containing >5g of material catches fire, evacuate the immediate area and let it burn. The risk of detonation outweighs the value of saving the hood.[2]
Spill Cleanup (Solid)[1]
-
Isolate: Clear the lab of non-essential personnel.
-
Dampen: Gently mist the powder with an inert solvent (e.g., dodecane or mineral oil) to suppress dust and desensitize the material.[2]
-
Collect: Use a conductive (anti-static) scoop . Do not sweep vigorously.[2]
-
Destruction: Do not place in general trash.
Disposal Protocol
This compound cannot be disposed of via standard organic waste streams due to explosion risk.[2]
-
Method: Chemical Deactivation.[2]
-
Protocol: Dilute the material in a solvent (e.g., acetone) and treat with excess sodium hypochlorite (bleach) or acidic nitrite solution to degrade the tetrazole ring chemically before disposal.[1][2]
-
Labeling: Waste containers must be labeled: "HIGH HAZARD: POTENTIAL EXPLOSIVE - TETRAZOLE DERIVATIVE."[1][2]
Part 5: Safety Decision Workflow
The following logic flow dictates the handling process based on the state of the material.
Caption: Operational logic flow distinguishing between friction hazards (solid state) and thermal/pressure hazards (solution state).
References
-
Naval Weapons Center (DTIC). (1987).[2] Tetrazolo[1,5-a]pyridines and Furazano[4,5-b]pyridine-1-oxides as Energetic Materials. Defense Technical Information Center. Link[1]
-
Organic Chemistry Portal. Synthesis of tetrazolo[1,5-a]pyridines. (Accessed 2024).[2][8][9][10][11] Link
-
NOAA CAMEO Chemicals. 1H-TETRAZOLE Reactivity Profile. (Accessed 2024).[2][8][9][10][11] Link
-
BenchChem. In-Depth Technical Guide to the Synthesis of Tetrazolo[1,5-a]pyridin-8-amine. (2025).[1] Link[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.de [fishersci.de]
- 11. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
